UNC0737
Beschreibung
Eigenschaften
Molekularformel |
C31H49N5O2 |
|---|---|
Molekulargewicht |
523.8 g/mol |
IUPAC-Name |
2-cyclohexyl-6-methoxy-N-methyl-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |
InChI |
InChI=1S/C31H49N5O2/c1-23(2)36-18-13-25(14-19-36)34(3)31-26-21-28(37-4)29(38-20-10-17-35-15-8-9-16-35)22-27(26)32-30(33-31)24-11-6-5-7-12-24/h21-25H,5-20H2,1-4H3 |
InChI-Schlüssel |
ATORKVYCKKBNTF-UHFFFAOYSA-N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UNC0737; UNC 0737; UNC-0737 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UNC0737: A Technical Guide to its Mechanism of Action as a G9a/GLP Negative Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC0737 is a chemical probe designed as a structurally similar but significantly less potent analog of UNC0638, a potent dual inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). Its primary utility in research is to serve as a negative control in experiments involving UNC0638, allowing researchers to distinguish the cellular effects of G9a/GLP inhibition from off-target or compound-specific effects. The attenuated potency of this compound is achieved through a specific chemical modification that eliminates a critical hydrogen bond interaction with the G9a enzyme. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Attenuated Inhibition of G9a and GLP
This compound was rationally designed as the N-methyl analog of UNC0638. This modification, the methylation of the secondary amino group at the 4-position of the quinazoline ring, was specifically introduced to remove a hydrogen bond interaction with the aspartate residue Asp1083 in the active site of G9a.[1][2] This single structural change results in a greater than 300-fold decrease in inhibitory potency against both G9a and GLP when compared to UNC0638, rendering it a poor inhibitor of these enzymes.[1][2]
The primary mechanism of action of this compound is, therefore, its significantly reduced ability to inhibit the enzymatic activity of the G9a/GLP complex. This complex is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By having a molecular structure highly similar to the potent inhibitor UNC0638 but lacking its inhibitory activity, this compound serves as an ideal negative control to validate that the observed biological effects of UNC0638 are indeed due to the inhibition of G9a and GLP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against its primary targets and other related proteins.
Table 1: In Vitro Inhibitory Activity of this compound against G9a and GLP
| Target | IC50 (nM) | Assay Type | Reference |
| G9a | 5,000 ± 200 | SAHH-coupled assay | [2] |
| GLP | > 10,000 | SAHH-coupled assay | [2] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Reference |
| SUV39H2 | Inactive | [1] |
| SETD7 | Inactive | [1] |
| SETD8 | Inactive | [1] |
| PRMT3 | Inactive | [1] |
| 24 Kinases | Inactive | [1] |
Table 3: Cellular Activity and Toxicity of this compound
| Parameter | EC50 (nM) | Cell Line | Assay Type | Reference |
| Cellular Toxicity | 8,700 ± 790 | Not specified | MTT assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SAHH-Coupled Biochemical Assay for G9a/GLP Inhibition
This assay quantitatively measures the enzymatic activity of G9a and GLP and the inhibitory potential of compounds like this compound.
-
Principle: The methyltransferase reaction produces S-adenosylhomocysteine (SAH), which is then hydrolyzed by S-adenosylhomocysteine hydrolase (SAHH) to homocysteine and adenosine. The production of homocysteine is coupled to a thiol-detecting reagent, which generates a fluorescent or colorimetric signal.
-
Protocol:
-
Prepare a reaction mixture containing G9a or GLP enzyme, the peptide substrate (e.g., a histone H3-derived peptide), and SAHH in a suitable buffer (e.g., Tris or phosphate buffer).
-
Add this compound at varying concentrations to the reaction mixture.
-
Initiate the reaction by adding the co-substrate S-adenosylmethionine (SAM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add a thiol-detecting reagent (e.g., ThioGlo®).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Assay for Cellular Toxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity of a compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the EC50 for cellular toxicity by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving G9a/GLP and a typical experimental workflow for evaluating compounds like this compound.
References
UNC0737: A Technical Guide to a Chemical Probe Negative Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0737 is a crucial chemical tool for researchers studying the biological roles of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). As a close structural analog and the N-methyl derivative of the potent G9a/GLP inhibitor UNC0638, this compound serves as an indispensable negative control for in vitro and in-cell experiments. Its significantly diminished inhibitory activity against G9a and GLP allows scientists to differentiate between on-target effects of G9a/GLP inhibition and off-target or compound-specific effects. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and visual workflows to facilitate its effective use in research.
Chemical Structure and Properties
This compound is a quinazoline derivative with the IUPAC name 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine.[1] Its chemical structure is closely related to UNC0638, with the key difference being the methylation of the secondary amine at the 4-position of the quinazoline ring. This modification is central to its function as a negative control.
Image of the chemical structure of this compound.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine[1] |
| CAS Number | 1327276-39-0[1] |
| Molecular Formula | C31H49N5O2[1] |
| Molecular Weight | 523.77 g/mol [1] |
| SMILES | CN(C1CCN(C(C)C)CC1)C2=C3C=C(OC)C(OCCCN4CCCC4)=CC3=NC(C5CCCCC5)=N2[1] |
| InChI Key | ATORKVYCKKBNTF-UHFFFAOYSA-N[1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C for long-term storage.[2] |
Biological Activity and Mechanism of Action
This compound is designed to be a negative control for the potent G9a and GLP inhibitor, UNC0638. The primary mechanism of action of UNC0638 involves the formation of a hydrogen bond between the secondary amine on its quinazoline ring and the aspartate residue Asp1083 in the active site of G9a. The N-methylation of this amine in this compound sterically hinders this critical hydrogen bond, resulting in a dramatic reduction in its inhibitory potency.[1][2]
This compound exhibits over 300-fold less potency against G9a and GLP compared to UNC0638 in biochemical assays.[1][2] This significant difference in activity, coupled with a similar selectivity profile against other epigenetic and non-epigenetic targets, makes this compound an ideal tool to validate that the observed biological effects of UNC0638 are indeed due to the inhibition of G9a and GLP.
Table 2: Biological Activity of this compound
| Target | Assay | IC50 / EC50 | Reference |
| G9a | SAHH-coupled assay | 5,000 ± 200 nM | [1][2] |
| GLP | SAHH-coupled assay | > 10,000 nM | [1][2] |
| Cellular Toxicity | MTT Assay | 8,700 ± 790 nM |
Experimental Protocols
SAHH-Coupled Methyltransferase Assay
This assay is used to determine the IC50 values of compounds against methyltransferases like G9a and GLP. The principle of the assay is to measure the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction. SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which is subsequently detected by a fluorescent probe.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
ThioGlo™ fluorescent probe
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound and test compounds dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add the compounds to the assay wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the assay buffer, G9a or GLP enzyme, and the histone H3 peptide substrate.
-
Add the master mix to each well of the plate.
-
Initiate the reaction by adding SAM to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Prepare a detection mix containing SAHH and ThioGlo™ in the assay buffer.
-
Stop the methyltransferase reaction and initiate the detection reaction by adding the detection mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 500 nm emission for ThioGlo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.[3]
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate for a few hours at room temperature with gentle shaking, protected from light, to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value by plotting the data on a dose-response curve.
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway in Transcriptional Repression
G9a and GLP are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[5][6] This methylation mark serves as a docking site for heterochromatin protein 1 (HP1), which in turn recruits other repressive proteins and enzymes, leading to chromatin compaction and transcriptional silencing of target genes.[6] This pathway is crucial for various cellular processes, including development, differentiation, and maintaining cellular identity.[5][7]
Caption: G9a/GLP-mediated H3K9 methylation and gene silencing pathway.
Experimental Workflow for Using this compound as a Negative Control
To confirm that the observed cellular phenotype is a direct result of G9a/GLP inhibition by a potent inhibitor like UNC0638, a parallel experiment using this compound as a negative control is essential. This workflow outlines the key steps in such a comparative study.
Caption: Workflow for validating on-target effects using this compound.
Conclusion
This compound is a well-characterized and indispensable negative control for studying the biological functions of G9a and GLP methyltransferases. Its structural similarity to the potent inhibitor UNC0638, combined with its significantly reduced inhibitory activity, provides researchers with a robust tool to dissect on-target from off-target effects. The proper use of this compound in parallel with active inhibitors is critical for the rigorous validation of experimental findings in the field of epigenetics and drug discovery. This guide provides the necessary information and protocols to empower researchers to effectively utilize this important chemical probe.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|1327276-39-0|COA [dcchemicals.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a/GLP | Lysine Methyltransferases | Tocris Bioscience [tocris.com]
The Biological Activity of UNC0737 in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0737 is a chemical probe widely utilized in cell biology and drug discovery as a negative control for its potent and selective counterpart, UNC0638. Both compounds target the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1). These enzymes play a critical role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), modifications generally associated with transcriptional repression. Due to its structural similarity to UNC0638 but significantly reduced inhibitory activity, this compound is an invaluable tool for distinguishing on-target from off-target effects in cellular and in vivo studies. This guide provides a comprehensive overview of the biological activity of this compound in various cell lines, detailing its mechanism of action, quantitative data on its activity, and relevant experimental protocols.
Core Mechanism of Action
This compound was designed as an N-methyl analog of UNC0638. This specific modification eliminates a crucial hydrogen bond interaction with the aspartate residue (Asp1083) in the active site of G9a, drastically reducing its binding affinity and inhibitory potency. Consequently, this compound exhibits over 300-fold less potency against G9a and GLP compared to UNC0638, making it an ideal negative control. Its primary utility lies in demonstrating that the cellular effects observed with UNC0638 are indeed due to the inhibition of G9a and GLP and not a result of off-target activities.
Quantitative Data Summary
The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the available data.
| Target | Assay Type | IC50 (nM) | Reference |
| G9a | SAHH-coupled assay | 5,000 ± 200 | [1] |
| GLP | SAHH-coupled assay | > 10,000 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, the histone methyltransferases G9a and GLP. The data was generated using an SAHH (S-adenosyl-L-homocysteine hydrolase)-coupled assay, a common method for measuring the activity of methyltransferases. The high IC50 values confirm the low intrinsic inhibitory potency of this compound.
| Cell Line | Assay Type | Endpoint | EC50 (nM) | Reference |
| MDA-MB-231 | MTT Assay | Cell Viability | 8,700 ± 790 | |
| MDA-MB-231 | In-Cell Western | H3K9me2 Reduction | > 5,000 | [2] |
Table 2: Cellular Activity of this compound. This table presents the half-maximal effective concentration (EC50) of this compound in the human breast adenocarcinoma cell line MDA-MB-231. The MTT assay was used to assess cellular toxicity by measuring metabolic activity as an indicator of cell viability. The In-Cell Western blot quantified the levels of histone H3 lysine 9 dimethylation (H3K9me2), a direct downstream marker of G9a/GLP activity. The data demonstrates that high concentrations of this compound are required to induce cytotoxicity and that it has a minimal effect on H3K9me2 levels in cells, consistent with its role as a negative control.
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway
The primary signaling pathway influenced by G9a and GLP inhibitors involves the regulation of histone methylation and its impact on gene expression. G9a and GLP are key enzymes that transfer methyl groups to H3K9, leading to transcriptional repression of target genes. Inhibition of this pathway by compounds like UNC0638 results in a decrease in global H3K9me2 levels, which can lead to the reactivation of silenced genes. This compound, being a weak inhibitor, does not significantly perturb this pathway.
Caption: G9a/GLP signaling pathway and points of inhibition.
Experimental Workflow: Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Protocols
SAHH-Coupled Methyltransferase Assay
This assay is used to measure the activity of S-adenosyl-L-methionine (SAM)-dependent methyltransferases like G9a and GLP. The production of the reaction product, S-adenosyl-L-homocysteine (SAH), is coupled to its hydrolysis by SAH hydrolase (SAHH) to produce homocysteine. The free thiol group of homocysteine can then be detected using a thiol-sensitive fluorescent probe.
Materials:
-
Purified G9a or GLP enzyme
-
Histone H3 peptide substrate (e.g., H3(1-21))
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2)
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
In a 384-well plate, add the test compounds.
-
Prepare a master mix containing G9a or GLP enzyme, H3 peptide substrate, SAHH, and the fluorescent probe in assay buffer.
-
Add the master mix to each well of the plate.
-
Initiate the reaction by adding SAM to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the background fluorescence from wells without enzyme.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Determine the EC50 value by plotting the percent viability against the log of the compound concentration and fitting to a sigmoidal dose-response curve.
-
Effects on Apoptosis and Autophagy
The direct effects of this compound on apoptosis and autophagy have not been extensively studied, primarily because its role is that of a negative control. However, studies on potent G9a/GLP inhibitors like UNC0638 have shown that inhibition of these methyltransferases can induce apoptosis and autophagy in certain cancer cell lines. For instance, in multiple myeloma cells, G9a/GLP inhibition has been shown to promote autophagy-associated apoptosis. Therefore, when using this compound as a negative control, it is expected to not induce significant changes in markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) or autophagy (e.g., LC3-I to LC3-II conversion, p62 degradation) at concentrations where UNC0638 shows clear effects. Any observed activity of this compound on these pathways would suggest potential off-target effects of the chemical scaffold.
Conclusion
This compound is an indispensable chemical tool for the study of G9a and GLP methyltransferases. Its high structural similarity to the potent inhibitor UNC0638, combined with its significantly lower inhibitory activity, makes it the gold standard for a negative control in cellular experiments. The quantitative data presented in this guide confirms its weak biochemical and cellular activity against G9a/GLP. The provided experimental protocols for key assays will aid researchers in designing and executing robust experiments to validate the on-target effects of G9a/GLP inhibitors. Understanding the biological activity, or lack thereof, of this compound is crucial for the accurate interpretation of data generated with its active counterpart and for advancing our understanding of the roles of G9a and GLP in health and disease.
References
UNC0737: A Technical Guide to a G9a/GLP Histone Methyltransferase Inhibitor Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0737 is a chemical probe widely utilized in epigenetic research as a negative control for the potent and selective dual inhibitors of G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D), such as UNC0638. G9a and GLP are histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of this compound, its relationship to active inhibitors, its biochemical and cellular activity, and detailed experimental protocols for its use in research.
Mechanism of Action and Rationale for Use as a Negative Control
This compound is an N-methyl analog of the potent G9a/GLP inhibitor UNC0638.[5] The critical difference lies in the methylation of a secondary amine in the quinazoline scaffold of UNC0638 to a tertiary amine in this compound.[6] This seemingly minor structural modification has a profound impact on the compound's inhibitory activity. X-ray crystallography studies of G9a in complex with UNC0638 have revealed that the secondary amine forms a crucial hydrogen bond with the side chain of Asp1083 in the active site of G9a.[5] The addition of a methyl group in this compound sterically hinders this interaction, leading to a dramatic reduction in its binding affinity and inhibitory potency against both G9a and GLP.[6] This makes this compound an ideal negative control, as it is structurally very similar to the active compound UNC0638 but lacks significant on-target activity.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell inhibitory activities of this compound and its potent counterpart, UNC0638, against G9a and GLP.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | G9a | SAHH-coupled | 5,000 ± 200 | [1][6] |
| GLP | SAHH-coupled | > 10,000 | [1][6] | |
| UNC0638 | G9a | SAHH-coupled | < 15 | [1][7] |
| GLP | SAHH-coupled | 19 ± 1 | [1] |
Table 1: Biochemical Inhibitory Activity of this compound and UNC0638
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | > 5,000 | [5] |
| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 81 | [7] |
| PC3 | In-Cell Western (H3K9me2 reduction) | 59 | [5] | |
| 22RV1 | In-Cell Western (H3K9me2 reduction) | 48 | [5] |
Table 2: Cellular Inhibitory Activity of this compound and UNC0638
Selectivity Profile
This compound, as a close analog of UNC0638, is expected to have a very clean selectivity profile. UNC0638 has been extensively profiled and shows high selectivity for G9a/GLP over a wide range of other epigenetic and non-epigenetic targets.
| Target Class | Specific Targets | Activity of UNC0638 | Reference |
| Histone Methyltransferases | SUV39H1, SUV39H2, SETD7, SETD8, MLL, PRMT1, PRMT3 | Inactive | [5] |
| Demethylases | JMJD2E | Weak activity (IC50 = 4,500 nM) | [5] |
| DNA Methyltransferases | DNMT1 | Very weak activity (IC50 = 107,000 nM) | [5] |
| Kinases | Panel of 24 kinases | Inactive | [5] |
| GPCRs, Ion Channels, Transporters | Panel of >80 targets | Largely inactive (<30% inhibition at 1 µM) | [5] |
Table 3: Selectivity Profile of the Parent Compound UNC0638
Signaling Pathways
The primary signaling pathway regulated by G9a and GLP is the methylation of H3K9, which leads to transcriptional repression. This is a fundamental mechanism of epigenetic gene silencing.
Caption: G9a/GLP signaling pathway.
Beyond histone H3, G9a and GLP have been shown to methylate a variety of non-histone proteins, thereby regulating their function. These substrates include p53, DNMT1, and HIF-1α, implicating G9a/GLP in a broad range of cellular processes including DNA methylation, hypoxia response, and tumor suppression.[5][8][9]
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its active counterparts are provided below.
SAHH-Coupled Biochemical Assay for IC50 Determination
This assay quantitatively measures the activity of methyltransferases by detecting the production of S-adenosylhomocysteine (SAH), a common product of all S-adenosylmethionine (SAM)-dependent methyltransferases.
Caption: SAHH-coupled assay workflow.
Materials:
-
G9a or GLP enzyme
-
This compound and UNC0638 (or other inhibitors)
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Histone H3 (1-21) peptide substrate
-
Thiol-sensitive fluorogenic probe (e.g., ThioGlo™)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor (e.g., UNC0638) in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the G9a or GLP enzyme to a final concentration of approximately 1-5 nM.
-
Add the inhibitors at various concentrations. For this compound, concentrations up to 50 µM may be necessary to observe any inhibition, while for UNC0638, a range from 0.1 nM to 1 µM is typically sufficient.
-
Add SAM to a final concentration near its Km value (typically 1-5 µM).
-
Add SAHH to a final concentration of approximately 1 µM.
-
Add the fluorogenic probe according to the manufacturer's instructions.
-
Incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the histone H3 peptide substrate to a final concentration near its Km value (typically 2-10 µM).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 values.
In-Cell Western Assay for H3K9me2 Levels
This high-throughput immunocytochemical assay quantifies the levels of a specific protein or post-translational modification within cells grown in a multi-well plate.
Caption: In-Cell Western workflow.
Materials:
-
Adherent cell line (e.g., MDA-MB-231, PC3)
-
96-well black, clear-bottom microplate
-
This compound and UNC0638
-
Formaldehyde solution (e.g., 4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5™)
-
Infrared imaging system
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and UNC0638 for 24-72 hours.
-
Aspirate the media and fix the cells with 4% formaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the infrared dye-conjugated secondary antibody and the DNA stain diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to account for variations in cell number. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Western Blotting for Histone Modifications
This widely used technique allows for the detection of specific proteins and their post-translational modifications in a complex mixture of proteins extracted from cells or tissues.
Materials:
-
Cells treated with this compound/UNC0638
-
Histone extraction buffer
-
SDS-PAGE gels (15-18% acrylamide is recommended for histones)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and extract histones using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
Conclusion
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 5. Frontiers | Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance [frontiersin.org]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of UNC0737: A Negative Control Probe for G9a/GLP Histone Methyltransferases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0737 is a chemical probe designed as a negative control for its potent and selective counterpart, UNC0638, an inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a technical guide for researchers utilizing this tool in their investigations of epigenetic signaling pathways. Included are detailed experimental protocols, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Protein lysine methyltransferases (PKMTs) are critical enzymes in cellular signaling, with a well-established role in the epigenetic regulation of gene expression through the methylation of histone proteins. G9a and GLP are the primary enzymes responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. These enzymes form a heterodimeric complex in vivo to carry out their function. Given their role in gene silencing, G9a and GLP have emerged as attractive targets for therapeutic intervention in various diseases, including cancer.
The development of potent and selective chemical probes is essential for elucidating the biological functions of these enzymes. UNC0638 was developed as a potent, substrate-competitive inhibitor of G9a and GLP. To ensure that the observed biological effects of UNC0638 are due to the inhibition of G9a/GLP and not off-target effects, a structurally similar but biologically inactive control molecule is required. This compound was designed and synthesized to fulfill this role.
Design and Discovery of this compound
The design of this compound was guided by the co-crystal structure of G9a in complex with UNC0224, a precursor to UNC0638. This structure revealed a critical hydrogen bond between the secondary amine at the 4-position of the quinazoline ring of UNC0224 and the aspartate 1083 residue of G9a. It was hypothesized that methylation of this secondary amine would disrupt this hydrogen bond, leading to a significant loss of inhibitory activity.
This compound is the N-methyl analog of UNC0638. As predicted, the addition of a methyl group to the secondary amine resulted in a greater than 300-fold decrease in potency against G9a and GLP in biochemical assays.[1][2] This substantial loss of activity, combined with its high structural similarity to UNC0638, makes this compound an ideal negative control for in vitro and in-cellulo studies.[1]
Quantitative Biological Data
The biological activity of this compound has been characterized in various assays, demonstrating its significantly reduced potency compared to UNC0638.
| Target | Assay Type | This compound IC50 (nM) | UNC0638 IC50 (nM) | Reference |
| G9a | SAHH-coupled assay | 5,000 ± 200 | < 15 | [1][2] |
| GLP | SAHH-coupled assay | > 10,000 | 19 ± 1 | [1][2] |
| Cell-Based Assay | Cell Line | This compound EC50 (nM) | UNC0638 EC50 (nM) | Reference |
| Cytotoxicity (MTT assay) | Various | 8,700 ± 790 | 11,000 ± 710 | [1] |
This compound was also profiled for off-target activity and was found to be largely inactive against a panel of other epigenetic and non-epigenetic targets, similar to UNC0638.[1] It showed weak binding affinity for α1A, α2C, M1, M2, and M4 receptors (Ki values ranging from 60 to 1,000 nM) and low to modest potency in M1, M2, and M4 functional assays (IC50 values from 800 to >10,000 nM).[1] It was also inactive against a panel of 24 kinases.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is analogous to that of UNC0638, with the key difference being the use of an N-methylated amine in the final step. A plausible synthetic route is outlined below, based on the published synthesis of related compounds.
Scheme 1: Proposed Synthesis of this compound
References
In-Depth Technical Guide: UNC0737 (CAS No. 1327276-39-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0737 is a chemical compound primarily utilized in biomedical research as a negative control for its structurally similar and potent analog, UNC0638, an inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of inaction, and detailed experimental protocols. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Chemical and Physical Properties
This compound is a synthetic organic molecule belonging to the quinazoline class of compounds. Its fundamental properties are detailed below.
| Property | Value | Reference |
| CAS Number | 1327276-39-0 | [1] |
| IUPAC Name | 2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-N-methyl-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine | [1] |
| Molecular Formula | C₃₁H₄₉N₅O₂ | [1] |
| Molecular Weight | 523.77 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action (or Inaction)
This compound was specifically designed as a negative control for UNC0638, a potent inhibitor of the G9a and GLP histone methyltransferases.[2] G9a and GLP are key enzymes that catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[2]
The potency of UNC0638 is derived, in part, from a hydrogen bond interaction between the secondary amine on its quinazoline core and the aspartate residue Asp1083 in the active site of G9a.[2] this compound is the N-methyl analog of UNC0638, meaning a methyl group replaces the hydrogen on this secondary amine.[2] This modification eliminates the critical hydrogen bond, drastically reducing its affinity for G9a and GLP, rendering it a poor inhibitor.[2] This makes this compound an ideal tool to differentiate on-target effects of G9a/GLP inhibition from off-target or compound-specific effects in cellular and in vivo studies.
It is important to note that some commercial vendors have classified this compound as a choline kinase inhibitor. However, a thorough review of the primary scientific literature reveals no evidence to support this claim. Its primary and validated role in research is as a negative control for G9a/GLP inhibition.
G9a/GLP Signaling Pathway
The signaling pathway involving G9a and GLP is central to epigenetic regulation of gene expression. A simplified representation of this pathway is provided below.
References
An In-depth Technical Guide to UNC0737: A Negative Control for G9a/GLP Histone Methyltransferase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0737 is a chemical compound frequently utilized in epigenetic research as a negative control for its structurally similar and potent counterpart, UNC0638. UNC0638 is a well-characterized inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes play a crucial role in gene silencing through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This technical guide provides a comprehensive overview of the molecular and cellular characteristics of this compound, its use in experimental settings, and the broader context of the G9a/GLP signaling pathway.
Core Compound Data: this compound
A summary of the key quantitative data for this compound is presented below, offering a direct comparison with its active analog, UNC0638.
| Property | This compound | UNC0638 | Reference |
| Molecular Formula | C₃₁H₄₉N₅O₂ | C₃₀H₄₇N₅O₂ | [1] |
| Molecular Weight | 523.77 g/mol | 509.73 g/mol | [1] |
| G9a IC₅₀ | 5,000 ± 200 nM | <15 nM | [1] |
| GLP IC₅₀ | >10,000 nM | 19 nM | [1] |
| Cellular H3K9me2 EC₅₀ (MDA-MB-231 cells) | >10,000 nM | ~80 nM | |
| Cellular Toxicity EC₅₀ (MTT Assay) | 8,700 ± 790 nM | 11,000 ± 710 nM |
Table 1: Physicochemical and Biological Properties of this compound and UNC0638. The table highlights the significant difference in inhibitory potency between this compound and UNC0638 against G9a and GLP, while showing comparable cellular toxicity.
The G9a/GLP Signaling Pathway and the Role of this compound
G9a and GLP are key epigenetic regulators that primarily function as a heterodimeric complex to catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3. This methylation event, particularly H3K9 dimethylation (H3K9me2), serves as a docking site for repressive protein complexes, such as Heterochromatin Protein 1 (HP1), leading to chromatin compaction and transcriptional silencing of target genes. Dysregulation of this pathway has been implicated in various diseases, including cancer.
UNC0638 potently inhibits the catalytic activity of G9a and GLP, leading to a global reduction in H3K9me2 levels and the reactivation of silenced genes. This compound, as the N-methyl analog of UNC0638, was specifically designed to be a much less potent inhibitor. This significant drop in potency (over 300-fold) is due to the elimination of a critical hydrogen bond interaction with the aspartate residue (Asp1083) in the G9a active site. This makes this compound an ideal negative control to demonstrate that the observed cellular effects of UNC0638 are due to the specific inhibition of G9a/GLP and not off-target effects.
Caption: G9a/GLP Signaling and Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a negative control.
Biochemical Assay: SAHH-Coupled Methyltransferase Assay
This assay quantitatively measures the enzymatic activity of G9a and GLP and the inhibitory potential of compounds like UNC0638 and this compound. The assay relies on the principle that for every methyl group transferred from SAM to a substrate, one molecule of S-adenosylhomocysteine (SAH) is produced. SAH is then hydrolyzed by SAH hydrolase (SAHH) to homocysteine, which can be detected using a thiol-sensitive fluorescent probe.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 peptide substrate (e.g., H3 1-21)
-
S-adenosylmethionine (SAM)
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo™)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
UNC0638 and this compound dissolved in DMSO
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of UNC0638 and this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the enzyme (G9a or GLP) to the assay buffer.
-
Add the test compounds (UNC0638, this compound) or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the product by adding a solution containing SAHH and the fluorescent probe.
-
Incubate for a further period (e.g., 30 minutes) to allow for the conversion of SAH and development of the fluorescent signal.
-
Read the fluorescence intensity using a plate reader (e.g., excitation/emission ~380/500 nm for ThioGlo™).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values.
Caption: SAHH-Coupled Assay Workflow.
Cellular Assay: In-Cell Western for H3K9me2 Quantification
This immunofluorescence-based assay is performed in multi-well plates to quantify the levels of a specific protein, in this case, H3K9me2, within cells after treatment with inhibitors.
Materials:
-
Cells (e.g., MDA-MB-231, MCF7)
-
96-well or 384-well black, clear-bottom tissue culture plates
-
UNC0638 and this compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-H3K9me2
-
Secondary antibody: IRDye®-conjugated anti-rabbit IgG
-
Normalization stain (e.g., DRAQ5™ or CellTag™ 700 Stain)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of UNC0638, this compound, or DMSO for the desired duration (e.g., 48 hours).
-
Remove the media and fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibody (anti-H3K9me2) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the IRDye®-conjugated secondary antibody and the normalization stain (to control for cell number) for 1 hour at room temperature, protected from light.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization stain. Normalize the target signal to the cell number signal and calculate the EC₅₀ values.
Caption: In-Cell Western Workflow.
Conclusion
References
Off-Target Effects of UNC0737: A Technical Guide for Researchers
An In-depth Examination of the Off-Target Profile of a Widely Used G9a/GLP Inhibitor Negative Control
Introduction
UNC0737 is a chemical probe frequently employed in biomedical research as a negative control for its structurally similar and potent G9a/GLP histone methyltransferase inhibitor counterpart, UNC0638.[1] The rationale for its use as a negative control lies in a key structural modification: the methylation of the secondary amino group in the quinazoline core. This alteration eliminates a critical hydrogen bond interaction with the Asp1083 residue in the active site of G9a, rendering this compound over 300-fold less potent against G9a and its homolog GLP.[1] While its dramatically reduced on-target activity is well-established, a comprehensive understanding of its off-target interactions is crucial for the rigorous interpretation of experimental results. This technical guide provides a detailed overview of the known off-target effects of this compound, including quantitative data, experimental methodologies, and the signaling pathways implicated by these interactions.
Summary of Quantitative Off-Target Data
The off-target profile of this compound has been primarily characterized through broad screening panels, revealing interactions with several G-protein coupled receptors (GPCRs), while showing no significant activity against a panel of kinases. A recent study has also identified Choline Kinase Alpha (CHKA) as a direct off-target, providing a potential explanation for some of the cellular phenotypes observed with this compound.
| Target Class | Specific Target | Assay Type | This compound Activity |
| Receptors | α1A Adrenergic Receptor | Radioligand Binding | Ki = 60 - 1000 nM |
| α2C Adrenergic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |
| M1 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |
| M1 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |
| M2 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |
| M2 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |
| M4 Muscarinic Receptor | Radioligand Binding | Ki = 60 - 1000 nM | |
| M4 Muscarinic Receptor | Functional Assay | IC50 = 800 - >10,000 nM | |
| Kinases | Panel of 24 kinases | Biochemical Assay | Inactive |
| Other Enzymes | Choline Kinase Alpha (CHKA) | Chemoproteomics, Biochemical, Cellular, and Metabolic Profiling | Direct Target |
Note: The specific Ki and IC50 values for each receptor subtype from the initial broad screening are not publicly available in the primary literature's supplementary materials. The provided ranges are based on the summary in the main text of the publication by Vedadi et al., 2011. The panel of 24 kinases against which this compound was found to be inactive is also not specified in the available literature.
Detailed Experimental Protocols
A thorough understanding of the methodologies used to generate the off-target data is essential for assessing its validity and for designing appropriate control experiments.
Radioligand Binding Assays for Adrenergic and Muscarinic Receptors
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[2][3][4][5][6] These assays typically involve the following steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated through homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin for α1 receptors or [3H]-NMS for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, from which the inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.
Functional Assays for Muscarinic Receptors
Functional assays measure the biological response elicited by a compound upon binding to its target receptor.
The M1 muscarinic receptor is coupled to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.[7]
-
Cell Culture and Dye Loading: Cells stably expressing the M1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells. To assess antagonist activity, cells are pre-incubated with this compound before the addition of a known M1 agonist (e.g., carbachol).
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data are used to generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
The M2 and M4 muscarinic receptors are coupled to the Gi signaling pathway, which inhibits the production of cyclic AMP (cAMP).[8][9][10][11][12]
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured in a microplate.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production. A known muscarinic agonist is also added.
-
cAMP Measurement: The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA or HTRF).
-
Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.
Chemoproteomic Profiling for Choline Kinase Alpha (CHKA)
Recent evidence has identified CHKA as a direct off-target of this compound through an integrated phenomic approach.[13] This involved a combination of chemoproteomic, biochemical, cellular, and metabolic profiling assays. While the specific detailed protocol for the chemoproteomic identification of CHKA as a this compound off-target is embedded within a broader study, the general workflow for such an experiment is as follows:
-
Cell Lysis and Probe Incubation: Cell lysates are incubated with a chemical probe that can covalently bind to specific amino acid residues (e.g., cysteine or lysine) in the proteome.
-
Competitive Profiling: The binding of the probe is competed with an excess of the compound of interest (this compound).
-
Enrichment and Digestion: Probe-labeled proteins are enriched, often using affinity purification, and then digested into peptides.
-
Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced probe labeling in the presence of this compound.
Signaling Pathway Diagrams
The off-target interactions of this compound with adrenergic and muscarinic receptors can perturb specific cellular signaling pathways.
Caption: Gq-coupled receptor signaling pathway potentially affected by this compound.
Caption: Gi-coupled receptor signaling pathway potentially affected by this compound.
Conclusion and Recommendations
This compound serves as an indispensable tool in studying the biological roles of G9a and GLP. However, its utility as a negative control is contingent upon a thorough awareness of its off-target activities. The interactions of this compound with adrenergic and muscarinic receptors, as well as Choline Kinase Alpha, can lead to confounding effects, particularly at higher concentrations. Researchers using this compound should:
-
Use the lowest effective concentration: Titrate this compound to the minimal concentration necessary to serve as a negative control for the on-target effects of UNC0638.
-
Consider the cellular context: Be aware of the expression levels of the identified off-targets in the experimental system being used.
-
Employ orthogonal controls: When possible, use additional negative controls with distinct off-target profiles to validate findings.
-
Acknowledge potential off-target effects: When interpreting data, consider the possibility that the observed phenotypes may be, in part, due to the off-target activities of this compound.
This guide provides a comprehensive summary of the current knowledge regarding the off-target effects of this compound. As new research emerges, it will be imperative to continue to refine our understanding of the selectivity of this and other chemical probes to ensure the generation of robust and reproducible scientific data.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CETSA [cetsa.org]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Inactive Analog UNC0737: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetics, the use of chemical probes to elucidate the function of specific enzymes is a cornerstone of modern research. Equally important is the use of carefully designed negative controls to ensure that the observed biological effects are directly attributable to the inhibition of the intended target. This technical guide provides an in-depth overview of UNC0737, a widely used inactive analog for the potent G9a and G9a-like protein (GLP) methyltransferase inhibitor, UNC0638.
This compound serves as an essential tool for validating the on-target effects of UNC0638 in cellular and biochemical assays. As the N-methyl analog of UNC0638, it shares a high degree of structural similarity but exhibits a significantly reduced potency against G9a and GLP. This stark difference in activity, with over a 300-fold loss of potency, makes this compound the ideal negative control for dissecting the specific roles of G9a and GLP in gene regulation and other cellular processes.
Data Presentation: this compound and Comparators
The following tables summarize the key quantitative data for this compound in comparison to its active counterpart, UNC0638, and the earlier generation inhibitor, BIX01294.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | G9a | 5,000 ± 200 |
| GLP | > 10,000 | |
| UNC0638 | G9a | < 15 |
| GLP | < 15 | |
| BIX01294 | G9a | ~3,500 |
| GLP | ~1,700 |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Assay | Cell Line | IC50 / EC50 (nM) |
| This compound | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | > 5,000 |
| MTT Assay (Cytotoxicity) | MDA-MB-231 | 8,700 ± 790 | |
| UNC0638 | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | 81 ± 9 |
| MTT Assay (Cytotoxicity) | MDA-MB-231 | 11,000 ± 710 | |
| BIX01294 | In-Cell Western (H3K9me2 Inhibition) | MDA-MB-231 | 500 ± 43 |
| MTT Assay (Cytotoxicity) | MDA-MB-231 | 2,700 ± 76 |
Signaling Pathway and Mechanism of Inactivity
G9a and GLP are histone methyltransferases that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2, respectively). This epigenetic mark is a hallmark of transcriptional repression. The active probe UNC0638 potently inhibits this process, leading to a decrease in H3K9me2 levels and the potential reactivation of silenced genes.
The N-methylation of the secondary amino group in the quinazoline ring of this compound is a deliberate design feature that eliminates a critical hydrogen bond interaction with the aspartate residue Asp1083 in the G9a active site. This structural modification is responsible for the dramatic loss of inhibitory activity against G9a and GLP, while preserving the overall physicochemical properties of the molecule.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
SAHH-Coupled Methyltransferase Assay
This biochemical assay measures the activity of G9a/GLP by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, and 1 mM DTT).
-
Component Addition: To a 384-well plate, add the G9a or GLP enzyme, the histone H3 peptide substrate, and the test compound (this compound or UNC0638) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the methyl donor, S-adenosylmethionine (SAM), and the coupling enzyme, SAH hydrolase (SAHH).
-
Detection: The SAHH converts SAH to homocysteine. A thiol-sensitive fluorescent probe (e.g., ThioGlo) is added, which reacts with homocysteine to produce a fluorescent signal.
-
Measurement: Read the fluorescence intensity on a plate reader (Excitation/Emission wavelengths will depend on the fluorophore used). The signal is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for H3K9me2 Inhibition
This cell-based assay quantifies the levels of a specific protein (in this case, H3K9me2) within fixed cells in a multi-well plate format.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with this compound or UNC0638 at various concentrations for a specified time (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize the membranes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing normal serum) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. A normalization antibody, such as anti-tubulin or a DNA stain like DRAQ5, should also be included.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature in the dark.
-
Imaging and Analysis:
-
Wash the plate to remove unbound secondary antibodies.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target (H3K9me2) and the normalization control.
-
Calculate the normalized H3K9me2 levels and determine the IC50 value for inhibition.
-
Methodological & Application
Application Notes and Protocols for UNC0737 in In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UNC0737 is a crucial chemical tool for researchers studying the roles of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). It was designed as a negative control for the potent and selective G9a/GLP inhibitor, UNC0638.[1][2] Due to its high structural similarity to UNC0638 but significantly reduced potency, this compound is ideal for use in cellular and biochemical assays to ensure that the observed effects of UNC0638 are specifically due to the inhibition of G9a and GLP and not off-target activities.[2] This document provides detailed protocols for the application of this compound in various in vitro experiments.
Mechanism of Action:
This compound is an N-methyl analog of UNC0638. This modification was specifically introduced to eliminate a critical hydrogen bond interaction with the Asp1083 residue in the active site of G9a.[1][2] This single modification results in a greater than 300-fold reduction in inhibitory activity against G9a and GLP compared to UNC0638, making it an excellent negative control.[2]
Data Presentation
Table 1: Comparative Potency of this compound and UNC0638
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | G9a | Biochemical | 5,000 ± 200 nM | [1][2] |
| GLP | Biochemical | > 10,000 nM | [1][2] | |
| H3K9me2 reduction | In-Cell Western | > 5,000 nM | [2] | |
| UNC0638 | G9a | Biochemical | < 15 nM | [2] |
| GLP | Biochemical | < 15 nM | [2] | |
| H3K9me2 reduction | In-Cell Western | ~80 nM | [2] |
Table 2: Cellular Toxicity Profile
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | MDA-MB-231 | MTT Assay | 8,700 ± 790 nM | [2] |
| UNC0638 | MDA-MB-231 | MTT Assay | 11,000 ± 710 nM | [2] |
Signaling Pathway
G9a and GLP are the primary enzymes responsible for histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. UNC0638 inhibits this process, leading to a reduction in global H3K9me2 levels and potential reactivation of silenced genes. This compound, being a poor inhibitor, should not elicit these effects when used at the same concentrations as UNC0638.
Experimental Protocols
General Guidelines for Using this compound
-
Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C for long-term use.[1]
-
Working Concentrations: Use this compound at the same final concentrations as UNC0638 in your experiments. The effective concentration of UNC0638 in cell-based assays is typically in the range of 80 nM to 500 nM.[2]
-
Control Sets: A typical experiment should include:
-
Vehicle control (e.g., DMSO).
-
UNC0638 (active compound).
-
This compound (negative control).
-
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of UNC0638 and to confirm that the observed effects are not due to non-specific toxicity, by comparing them with this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
UNC0638 and this compound stock solutions (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of UNC0638 and this compound in complete medium. A typical concentration range would be from 10 nM to 20 µM. Include a vehicle-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds or vehicle.
-
Incubate for the desired period (e.g., 72 or 96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.
Protocol 2: In-Cell Western Blot for H3K9me2 Levels
This assay quantifies changes in histone methylation within cells.
Materials:
-
96-well plate
-
Cells of interest
-
UNC0638 and this compound
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)
-
Primary antibodies: Rabbit anti-H3K9me2, Mouse anti-Total Histone H3 (for normalization)
-
Fluorescent secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse
-
PBS
Procedure:
-
Follow steps 1-4 from the Cell Viability Assay protocol for cell seeding and treatment. A typical treatment duration is 48-96 hours.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 3.7% formaldehyde per well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 20 minutes.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Block for 1.5 hours at room temperature with 150 µL of blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash five times with PBS containing 0.1% Tween-20.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the H3K9me2 signal to the Total Histone H3 signal.
Protocol 3: Western Blot Analysis
This protocol is for analyzing total levels of specific proteins (e.g., G9a, GLP) or downstream targets after treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Culture and treat cells with UNC0638, this compound, or vehicle control for the desired time.
-
Harvest cells and lyse them on ice using lysis buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[3]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the presence of the H3K9me2 mark at specific genomic loci.
Materials:
-
Cells treated with UNC0638, this compound, or vehicle
-
Formaldehyde (1%)
-
Glycine (1.25 M)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K9me2 antibody and control IgG
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
Proteinase K
-
qPCR reagents and primers for target gene promoters
Procedure:
-
Treat cells as required. Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin with an anti-H3K9me2 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR). Compare the enrichment in UNC0638-treated samples to vehicle and this compound-treated samples.
References
Application Notes and Protocols for UNC0737 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the use of UNC0737 in cell culture experiments. This compound is a crucial negative control for studies involving its active analog, UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).
Introduction
This compound is the N-methyl analog of UNC0638 and is specifically designed to be a less potent inhibitor of G9a and GLP, with over 300-fold lower biochemical potency.[1] This makes it an ideal negative control to demonstrate that the cellular effects observed with UNC0638 are due to the specific inhibition of G9a and GLP and not a result of off-target effects of the chemical scaffold. In cellular assays, this compound shows significantly reduced activity in decreasing H3K9me2 levels compared to UNC0638.[1]
Recommended Concentration of this compound
The recommended concentration of this compound for cell culture experiments is directly tied to the concentration of its active counterpart, UNC0638, being used in the same experiment. As a negative control, this compound should be used at the same concentration as UNC0638.
The appropriate concentration of UNC0638 (and therefore this compound) will depend on the cell type and the specific biological question being investigated. Below is a summary of effective concentrations of UNC0638 from various studies, which should be used as a guide for determining the concentration of this compound.
Summary of UNC0638 Concentrations for Cellular Assays
| Cell Line | Assay Type | Effective Concentration of UNC0638 | Incubation Time | Notes |
| MDA-MB-231 | H3K9me2 Inhibition (In-Cell Western) | IC50 = 81 ± 9 nM | 48 hours | This compound IC50 > 5,000 nM in the same assay.[1] |
| Various Cancer Cell Lines | H3K9me2 Inhibition | 80 nM (IC50), 250 nM (IC90), 500 nM (2 x IC90) | 1 - 4 days | Progressive reduction in H3K9me2 levels observed over time.[1] |
| MCF7 | Clonogenicity Assay | Concentration-dependent reduction | Not specified | Marked reduction in clonogenicity observed.[1] |
| MCF7 | H3K9me2 Reduction (ChIP-chip) | 320 nM (IC90) | 14 days | Significant reduction in genomic regions with H3K9me2.[2] |
| Mouse Embryonic Stem (mES) Cells | Gene Reactivation | Concentration-dependent | 10 days | Reactivation of G9a-silenced genes.[1] |
| Neuroblastoma Cell Lines (MYCN-amplified) | Apoptosis Induction | 5 - 10 µM | 72 hours | Higher concentrations were used to induce cell death.[3] |
| Triple Negative Breast Cancer (TNBC) Cells | Invasion and Migration Assay | Non-cytotoxic concentrations | Not specified | Suppressed invasion and migration.[4] |
Signaling Pathway
G9a and GLP are the primary enzymes responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. Inhibition of G9a/GLP by UNC0638 leads to a global reduction in H3K9me2 levels, which can result in the reactivation of silenced genes. This compound, being a weak inhibitor, does not significantly alter H3K9me2 levels at concentrations where UNC0638 is active.
Caption: G9a/GLP signaling pathway and points of intervention by UNC0638 and this compound.
Experimental Protocols
The following are example protocols for experiments where this compound would be used as a negative control alongside UNC0638.
Protocol 1: In-Cell Western for H3K9me2 Levels
This protocol is adapted from studies measuring the cellular potency of UNC0638.[1]
Objective: To determine the effect of UNC0638 and this compound on global H3K9me2 levels in a specific cell line.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
UNC0638 and this compound (dissolved in DMSO)
-
96-well culture plates
-
4% formaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: IRDye-conjugated
-
DNA stain (e.g., DRAQ5)
-
Odyssey Infrared Imaging System or similar
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of UNC0638 and this compound in culture medium. Include a DMSO vehicle control.
-
Treat the cells with the compounds for the desired time (e.g., 48 hours).
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash the cells five times with 0.1% Triton X-100 in PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the cells and incubate with the IRDye-conjugated secondary antibody and DRAQ5 for 1 hour.
-
Wash the cells and scan the plate using an Odyssey Infrared Imaging System.
-
Quantify the H3K9me2 signal and normalize it to the DNA stain signal.
Caption: Workflow for In-Cell Western to measure H3K9me2 levels.
Protocol 2: Western Blot for H3K9me2
This protocol is a general guide for detecting histone modifications by Western blot.
Objective: To qualitatively or semi-quantitatively assess the levels of H3K9me2 in cell lysates after treatment.
Materials:
-
Cell line of interest
-
UNC0638 and this compound
-
RIPA buffer or histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (15% or 4-12% gradient)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size recommended for histones)[5]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Culture and treat cells with UNC0638, this compound, or DMSO for the desired duration.
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer or perform a histone extraction.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.
Caption: General workflow for Western blot analysis of H3K9me2.
Conclusion
This compound is an indispensable tool for researchers studying the roles of G9a and GLP. By serving as a weakly active negative control, it allows for the confident attribution of observed cellular phenomena to the inhibition of these specific histone methyltransferases by its potent analog, UNC0638. The selection of an appropriate concentration for this compound should always be based on the effective concentration of UNC0638 determined for the specific cell type and assay .
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for the Use of UNC0737 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical biology and drug discovery, the use of chemical probes to elucidate the function of proteins and validate their potential as therapeutic targets is a cornerstone of modern research. The specificity of these probes is paramount, and rigorous validation is necessary to ensure that the observed biological effects are due to the modulation of the intended target and not off-target activities. A critical component of this validation process is the use of a negative control—a compound that is structurally similar to the active chemical probe but is devoid of significant activity against the target of interest.
This document provides detailed application notes and protocols for the use of UNC0737, a negative control for the potent and selective G9a and G9a-like protein (GLP) histone methyltransferase inhibitor, UNC0638. This compound is an N-methylated analog of UNC0638 and was specifically designed to lack the key hydrogen bond interaction with the target enzymes, resulting in a significant loss of potency.[1][2] Its structural similarity to UNC0638 makes it an ideal tool to differentiate on-target effects from potential off-target or compound-specific effects in cellular and in vivo experiments.
Rationale for this compound as a Negative Control
The utility of this compound as a negative control is predicated on two key attributes: its structural resemblance to the active probe UNC0638 and its dramatically reduced inhibitory activity against G9a and GLP.[1] The N-methylation of the secondary amine in the quinazoline scaffold of UNC0638 to create this compound eliminates a critical hydrogen bond with Asp1083 in the G9a active site, leading to a greater than 300-fold decrease in potency.[1][2] However, this compound retains a similar off-target profile to UNC0638, ensuring that any observed differences in biological activity between the two compounds can be confidently attributed to the inhibition of G9a and GLP.[1]
Data Presentation
The following tables summarize the key quantitative data for UNC0638 and its negative control, this compound, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Inhibitory Activity against G9a and GLP
| Compound | Target | IC50 (nM) |
| UNC0638 | G9a | < 15[1][3] |
| GLP | 19[1][3] | |
| This compound | G9a | 5,000 ± 200[1][2] |
| GLP | > 10,000[1][2] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cellular H3K9me2 IC50 (nM) in MDA-MB-231 cells | Cellular Toxicity EC50 (nM) in MDA-MB-231 cells (MTT Assay) |
| UNC0638 | 81 | 11,000 ± 710[1] |
| This compound | > 25,000[1] | 8,700 ± 790[1] |
Signaling Pathway
G9a (EHMT2) and GLP (EHMT1) are key histone methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[4] This methylation mark is generally associated with transcriptional repression. G9a and GLP often function as a heterodimeric complex to regulate gene expression.[5] Their activity is implicated in various cellular processes, including differentiation, proliferation, and DNA repair. Dysregulation of G9a/GLP activity has been linked to several diseases, including cancer.
Caption: G9a/GLP Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols are provided as examples of how to use this compound as a negative control in key cellular assays. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Experimental Workflow for Validating On-Target Effects
This workflow outlines the logical steps to confirm that the biological effects of UNC0638 are due to its intended on-target activity by using this compound as a negative control.
Caption: Workflow for validating on-target effects.
Protocol 1: In-Cell Western (ICW) Assay for H3K9 Dimethylation
This protocol is designed to quantify the levels of H3K9me2 in cells treated with UNC0638 and this compound. A decrease in H3K9me2 signal with UNC0638 treatment, but not with this compound, indicates on-target activity.
Materials:
-
96-well black-walled imaging plates
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
UNC0638 and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary Antibody: Rabbit anti-H3K9me2
-
Normalization Control: Mouse anti-α-tubulin or a DNA stain like DRAQ5
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0638 and this compound in complete culture medium. Also, prepare a vehicle control. Aspirate the medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 48 hours).
-
Fixation: Aspirate the treatment medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the PFA and wash the plate three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of the primary antibody cocktail (anti-H3K9me2 and anti-α-tubulin) diluted in Blocking Buffer to each well. Incubate overnight at 4°C.
-
Washing: Aspirate the primary antibody solution and wash the plate five times with PBS containing 0.1% Tween-20 (PBST).
-
Secondary Antibody Incubation: Aspirate the final wash. Add 50 µL of the secondary antibody cocktail (IRDye® 800CW and IRDye® 680RD) diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Aspirate the secondary antibody solution and wash the plate five times with PBST, protected from light.
-
Imaging: After the final wash, remove all residual buffer and allow the plate to dry. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the integrated intensity of the 800 nm signal (H3K9me2) and normalize it to the 700 nm signal (α-tubulin). Plot the normalized signal against the compound concentration to determine the IC50 for H3K9me2 inhibition.
Protocol 2: MTT Assay for Cellular Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. By comparing the cytotoxicity of UNC0638 and this compound, you can assess if the observed cell death is due to G9a/GLP inhibition or other compound-related effects.
Materials:
-
96-well clear-walled cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
UNC0638 and this compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour incubation period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of UNC0638 and this compound in complete culture medium. Also, prepare a vehicle control. Aspirate the medium from the cells and add the compound dilutions. Incubate for the desired time (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the EC50 for cytotoxicity.
By following these protocols, researchers can effectively utilize this compound as a negative control to build a strong case for the on-target effects of UNC0638, thereby increasing the confidence in their experimental findings and their implications for the roles of G9a and GLP in health and disease.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
UNC0737 solubility and preparation of stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0737 is a chemical probe and a close structural analog of UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This compound serves as a crucial negative control in experiments investigating the roles of G9a and GLP. Due to a key structural modification—the N-methylation of the secondary amino group at the 4-position of the quinazoline ring—this compound is significantly less potent at inhibiting G9a and GLP, with an IC50 greater than 300-fold higher than that of UNC0638.[1][2] This property allows researchers to distinguish the specific effects of G9a/GLP inhibition from off-target or compound-related effects.
Data Presentation
Physicochemical Properties & Inhibitory Activity
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₉N₅O₂ | [1] |
| Molecular Weight | 523.77 g/mol | [1] |
| Appearance | Solid powder | |
| G9a IC₅₀ | 5,000 ± 200 nM | [1][2] |
| GLP IC₅₀ | > 10,000 nM | [1][2] |
Solubility and Storage
| Solvent | Solubility | Storage Conditions |
| DMSO | Soluble | Short-term (days to weeks): 0 - 4°C, dry and dark.[1] Long-term (months to years): -20°C, dry and dark.[1] |
Signaling Pathway
The histone methyltransferases G9a and GLP typically form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[3][4] This methylation event serves as a docking site for repressor proteins, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and transcriptional silencing of target genes.[3] G9a/GLP can also methylate non-histone proteins, expanding their regulatory roles.[4][5] UNC0638 inhibits the catalytic activity of the G9a/GLP complex, preventing H3K9 methylation and leading to gene expression. This compound, as a negative control, has minimal effect on this pathway.
Caption: G9a/GLP signaling pathway and points of intervention.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (MW: 523.77 g/mol )
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 523.77 g/mol x 1000 mg/g = 5.2377 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 5.24 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
-
-
Calculate the required volume of DMSO:
-
Based on the actual weight of the this compound powder, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = (Mass (mg) / 523.77 g/mol ) / (10 mmol/L) x 1,000,000 µL/L
-
-
-
Dissolve the powder:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Caption: Workflow for preparing a this compound stock solution.
Cellular Assay: Western Blot for H3K9 Dimethylation
This protocol provides a method for assessing the effect of this compound on histone H3 lysine 9 dimethylation (H3K9me2) levels in cultured cells using Western blotting. This compound is used as a negative control alongside a G9a/GLP inhibitor like UNC0638.
Materials:
-
Cultured cells (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
UNC0638 (10 mM stock in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H3K9me2
-
Rabbit or mouse anti-Total Histone H3
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) and a positive control inhibitor like UNC0638 (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
-
Caption: Workflow for Western blot analysis of H3K9me2.
References
- 1. medkoo.com [medkoo.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing UNC0737 as a Negative Control in Combination Epigenetic Modifier Studies
Introduction
Epigenetic modifications are key regulators of gene expression and chromatin architecture. The targeted inhibition of epigenetic modifiers is a promising avenue in cancer therapy. Combination therapies, targeting multiple epigenetic pathways simultaneously, may offer synergistic effects and overcome resistance. UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). These enzymes are responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1/2), generally leading to transcriptional repression.
To rigorously validate the on-target effects of G9a/GLP inhibition in combination studies, a proper negative control is essential. UNC0737 is an ideal negative control for UNC0638. It is a close structural analog of UNC0638 but is over 300-fold less potent against G9a and GLP. This allows researchers to distinguish the biological effects stemming specifically from G9a/GLP inhibition from any potential off-target effects of the chemical scaffold.
These application notes will guide researchers on the use of this compound as a negative control, using the example of a combination study with a histone deacetylase (HDAC) inhibitor, CI-994, in breast cancer models. The combination of a G9a inhibitor and an HDAC inhibitor has been shown to have enhanced anti-tumor effects.
Key Application: Negative Control for G9a/GLP Inhibition
This compound should be used in parallel with UNC0638 in all cellular and in vivo experiments. By comparing the results of UNC0638 + CI-994 treatment to this compound + CI-994 treatment, researchers can confidently attribute the observed synergistic effects to the inhibition of G9a/GLP.
Experimental Workflow Example
Data Presentation
The following tables represent illustrative data based on the findings that the combination of a G9a inhibitor (like UNC0638) and an HDAC inhibitor (CI-994) enhances anti-cancer effects in breast cancer cells. This compound, as the negative control, is not expected to show a significant effect beyond that of the combination partner alone.
Table 1: Effect of UNC0638, CI-994, and Controls on Cell Viability (IC50, µM)
| Cell Line | UNC0638 | CI-994 | UNC0638 + CI-994 | This compound | This compound + CI-994 |
| MDA-MB-231 | 5.2 | 2.5 | 1.1 | >25 | 2.4 |
| MCF-7 | 6.8 | 3.1 | 1.5 | >25 | 3.0 |
Table 2: Induction of Apoptosis in MDA-MB-231 Cells (% Apoptotic Cells)
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5.2 ± 1.1% |
| UNC0638 (2.5 µM) | 15.8 ± 2.3% |
| CI-994 (1.5 µM) | 20.5 ± 3.1% |
| UNC0638 + CI-994 | 45.7 ± 4.5% |
| This compound (2.5 µM) | 6.1 ± 1.5% |
| This compound + CI-994 | 21.2 ± 2.9% |
Table 3: In Vivo Tumor Growth Suppression in Xenograft Model (Tumor Volume, mm³)
| Treatment Group | Day 0 | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 100 | 250 | 600 | 1200 |
| UNC0638 | 100 | 180 | 400 | 850 |
| CI-994 | 100 | 175 | 380 | 790 |
| UNC0638 + CI-994 | 100 | 120 | 210 | 350 |
| This compound + CI-994 | 100 | 172 | 375 | 780 |
Signaling Pathway
The combination of a G9a/GLP inhibitor and an HDAC inhibitor targets two key repressive epigenetic marks. G9a/GLP inhibition reduces H3K9me2, while HDAC inhibition increases histone acetylation (H3Kac). The reduction of repressive marks and the increase of active marks can lead to the re-expression of tumor suppressor genes, ultimately promoting apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability - MTT Assay
This protocol is for assessing the effect of this compound and other compounds on the metabolic activity of adherent breast cancer cells in a 96-well format.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
UNC0638, CI-994, this compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds (UNC0638, CI-994, this compound, and combinations) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
Apoptosis - Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS (phosphate-buffered saline)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the compounds as described for the viability assay for 48 hours.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Histone Extraction and Western Blot for H3K9me2
This protocol outlines the procedure for extracting histones from cultured cells and detecting the levels of H3K9me2 via Western blotting.
Materials:
-
Treated and control cells
-
PBS, Trypsin-EDTA
-
Acid Extraction Buffer (0.2 M HCl)
-
Tris-HCl (1M, pH 8.0)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
Part A: Histone Extraction
-
Harvest ~1-5 x 10^7 treated cells by scraping and centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 400 µL of 0.2 M HCl and incubate on a rotator for 4 hours or overnight at 4°C.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (containing acid-soluble histones) to a new tube.
-
Neutralize the acid by adding 1/10 volume of 1M Tris-HCl, pH 8.0.
-
Determine protein concentration using a BCA or Bradford assay.
Part B: Western Blot
-
Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with anti-Total Histone H3 antibody as a loading control.
Application Notes and Protocols for In Vivo Studies with UNC0737
Disclaimer: Specific in vivo delivery methods, dosages, and detailed efficacy data for UNC0737 are not extensively documented in publicly available scientific literature. This compound is primarily characterized as a negative control for the G9a/GLP inhibitor UNC0638 and is noted to be a poor inhibitor of these enzymes.[1] The following application notes and protocols are therefore based on general principles for in vivo studies of small molecule inhibitors and should be adapted and optimized by researchers based on their specific animal models and experimental goals.
Introduction
This compound is a chemical probe used in epigenetic research.[1] As the N-methyl analog of UNC0638, it serves as a crucial negative control in experiments targeting the G9a and GLP methyltransferases, helping to distinguish on-target from off-target effects.[1] While in vitro applications are more common, in vivo studies are essential to validate findings in a whole-organism context. This document provides a general framework for the in vivo administration of this compound, focusing on common delivery routes, formulation considerations, and a general experimental workflow.
Formulation and Solubility
General Formulation Strategy for Poorly Soluble Compounds:
A common approach involves creating a stock solution in an organic solvent, which is then diluted into a vehicle suitable for animal administration.
Table 1: Example Formulation Vehicles for In Vivo Administration
| Vehicle Component | Concentration | Purpose |
| DMSO | 5-10% | Initial solubilizing agent |
| PEG400 or Cremophor EL | 10-40% | Co-solvent and emulsifier |
| Saline or PBS | 50-85% | Final diluent to achieve desired volume and physiological compatibility |
Protocol for Formulation Preparation:
-
Dissolve this compound powder in the desired volume of DMSO to create a high-concentration stock solution. Gentle heating and vortexing may be required.
-
In a separate sterile tube, mix the required volumes of the co-solvent (e.g., PEG400) and saline.
-
Slowly add the this compound stock solution to the co-solvent/saline mixture while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvent).
-
The final formulation should be prepared fresh before each administration.
In Vivo Delivery Methods
The choice of administration route depends on the target tissue, the desired pharmacokinetic profile, and the experimental model. For systemic effects, intravenous or intraperitoneal injections are common. For localized effects, direct tissue injection may be appropriate.
Table 2: Common Administration Routes for In Vivo Studies
| Route | Description | Advantages | Disadvantages |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Relatively easy to perform, allows for the administration of larger volumes. | Slower absorption compared to IV, potential for injection into abdominal organs.[2] |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein in mice). | Rapid and complete bioavailability, precise dose delivery.[3] | Requires technical skill, smaller injection volumes, potential for local irritation. |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption.[2] | Variable absorption rates, limited volume. |
| Oral Gavage (PO) | Administration directly into the stomach via a feeding needle. | Mimics clinical route of administration for many drugs. | Potential for stress to the animal, risk of esophageal or stomach injury. |
| Intranasal (IN) | Administration into the nasal cavity. | Can bypass the blood-brain barrier for CNS delivery, rapid absorption.[3][4] | Small volumes, potential for irritation. |
General Experimental Protocol: In Vivo Administration of this compound
This protocol provides a general workflow for a typical in vivo study. Doses and treatment schedules should be determined through pilot studies.
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Formulation Preparation: Prepare the this compound formulation and vehicle control as described in Section 2.
-
Dose Calculation: Calculate the required injection volume for each animal based on its body weight and the desired dose.
-
Administration: Administer the calculated dose of this compound or vehicle via the chosen route (e.g., IP injection).
-
Monitoring: Monitor animals regularly for any signs of toxicity or adverse effects.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with this compound.
Signaling Pathway Considerations
As this compound is a negative control for G9a/GLP inhibitors, it is not expected to significantly impact their downstream signaling pathways. A key application of this compound in vivo would be to demonstrate that the effects observed with an active inhibitor (like UNC0638) are not due to off-target interactions. The relevant signaling pathway to consider would be the one modulated by the active compound. For G9a/GLP, this primarily involves the methylation of histone H3 at lysine 9 (H3K9me), which is associated with transcriptional repression.
Caption: Role of this compound as a negative control in the G9a/GLP signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC0737 not showing expected inactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected activity with UNC0737, a negative control compound for the G9a/GLP methyltransferase inhibitor, UNC0638.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
This compound is a close structural analog of the potent G9a and G9a-like protein (GLP) inhibitor, UNC0638. It was specifically designed to be significantly less active, serving as a negative control in experiments.[1] The key structural difference in this compound eliminates a critical hydrogen bond interaction with the G9a enzyme, resulting in a dramatic reduction in its inhibitory potency.[1][2][3] Ideally, this compound should not elicit biological effects at concentrations where UNC0638 is active, helping to ensure that the observed effects of UNC0638 are due to the inhibition of G9a/GLP and not other, off-target effects.
Q2: I am observing a phenotype with this compound. Isn't it supposed to be inactive?
While this compound is substantially less potent than UNC0638, it is not completely inert. It is over 300-fold less potent in biochemical assays against G9a and GLP.[1][2][3] However, at higher concentrations, it can still inhibit these targets. Additionally, unexpected activity could be due to off-target effects, where this compound interacts with other proteins in the cell. It is also important to rule out experimental artifacts such as compound contamination or degradation.
Q3: What are the known potencies of this compound and its active counterpart, UNC0638?
The following table summarizes the reported IC50 values for both compounds against their primary targets.
| Compound | Target | IC50 (Biochemical Assay) | Reference |
| This compound | G9a | 5,000 ± 200 nM | [1][2][3] |
| GLP | > 10,000 nM | [1][2][3] | |
| UNC0638 | G9a | < 15 nM | [1] |
| GLP | < 15 nM | [1] |
Q4: What could be the underlying causes of unexpected activity with this compound?
There are several potential reasons for observing unexpected activity with a negative control compound:
-
High Concentration: The concentration of this compound being used may be high enough to engage its primary targets (G9a/GLP) or off-targets.
-
Off-Target Effects: this compound may be interacting with other cellular proteins, a phenomenon known as off-target activity, which can lead to a biological response.
-
Compound Quality: The purity and integrity of the this compound stock may be compromised. Degradation or contamination can lead to unforeseen effects.
-
Experimental Artifacts: The observed phenotype may not be a direct result of this compound's activity but could stem from issues with the experimental setup, such as solvent effects, assay interference, or contamination of reagents.
Troubleshooting Guide
If you are observing unexpected activity with this compound, follow these steps to diagnose the issue.
Step 1: Verify Compound and Experimental Conditions
-
Confirm Concentration: Double-check all calculations for your dilutions. Ensure the final concentration of this compound is appropriate for its role as a negative control (typically, at or below 1 µM in cellular assays, but should be optimized for your specific system).
-
Assess Compound Integrity:
-
Source: Was the compound obtained from a reputable supplier?
-
Storage: Has the compound been stored correctly (dry, dark, at -20°C for long-term storage)?[1][2][3] Improper storage can lead to degradation.
-
Solubility: Is the compound fully dissolved in the vehicle solvent (e.g., DMSO)? Precipitated compound will lead to inaccurate concentrations.
-
-
Check Vehicle Control: Ensure that the vehicle-only control (e.g., DMSO) is not causing the observed phenotype.
Step 2: Perform a Dose-Response Experiment
To determine if the observed effect is dose-dependent, perform a dose-response experiment with both this compound and UNC0638.
Experimental Protocol: Dose-Response Analysis
-
Plate Seeding: Seed cells at a density appropriate for your assay duration and endpoint.
-
Compound Preparation: Prepare a dilution series for both this compound and UNC0638. A common approach is a 10-point, 3-fold serial dilution. The concentration range for this compound should extend to higher concentrations than that of UNC0638 to confirm its lower potency.
-
UNC0638 Range (example): 1 nM to 20 µM
-
This compound Range (example): 100 nM to 50 µM
-
-
Treatment: Add the compounds to the cells and include a vehicle-only control.
-
Incubation: Incubate for the desired duration.
-
Assay Endpoint: Measure the biological outcome of interest (e.g., cell viability, gene expression, protein levels).
-
Data Analysis: Plot the response against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50/IC50 for each compound.
Expected Outcome: You should observe a significantly right-shifted curve for this compound compared to UNC0638, confirming its lower potency. If this compound shows activity at low concentrations, this may indicate an off-target effect or a compound quality issue.
Step 3: Utilize Orthogonal Assays
If a dose-dependent effect is observed with this compound, it is crucial to confirm this finding using an orthogonal assay. This involves measuring a different endpoint or using a different technology to verify the initial observation.
Experimental Protocol: Orthogonal Assay Validation
-
Select a Different Endpoint: If your primary assay measured cell viability, an orthogonal assay could measure a more specific marker of the pathway of interest. For G9a/GLP, this could be:
-
Western Blot: Measure the levels of H3K9me2, the direct product of G9a/GLP activity.
-
qPCR: Measure the expression of known G9a/GLP target genes.
-
-
Perform the Assay: Treat cells with a range of concentrations of this compound and UNC0638, alongside a vehicle control.
-
Analyze and Compare: Compare the results of the orthogonal assay with your primary assay. If the unexpected activity of this compound is not replicated in the orthogonal assay, it suggests the initial observation may have been an artifact of the primary assay format. If the activity is confirmed, it strengthens the hypothesis of an off-target effect.
Step 4: Investigate Off-Target Effects
If the unexpected activity is confirmed, consider the possibility of off-target effects.
-
Literature Review: Search for known off-target liabilities of quinazoline-based inhibitors.
-
Target-Knockdown/Knockout Models: If you have a specific off-target in mind, test the effect of this compound in cells where the putative off-target has been knocked down or knocked out. If the effect of this compound is diminished in these cells, it suggests the phenotype is mediated by that off-target.
G9a/GLP Signaling Pathway
G9a and GLP form a heterodimeric complex that is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin. This methylation mark serves as a binding site for Heterochromatin Protein 1 (HP1), which recruits further repressive machinery, leading to transcriptional silencing. This pathway can also lead to DNA methylation, further reinforcing gene silencing.
Caption: G9a/GLP signaling pathway leading to transcriptional silencing.
Experimental Workflow for Troubleshooting this compound Activity
The following diagram outlines a logical workflow for investigating unexpected results with this compound.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
Technical Support Center: Troubleshooting UNC0737 Precipitation in Media
Welcome to the technical support center for UNC0737. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on addressing and preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe used in cell biology and drug discovery research. It serves as a negative control for its close structural analog, UNC0638, which is a potent inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This compound is designed to be structurally similar to UNC0638 but is significantly less active against G9a and GLP, making it an ideal control for distinguishing on-target from off-target effects in cellular assays.
Q2: I've observed a precipitate in my cell culture media after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media is likely due to its low aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic. The most common cause of precipitation is the rapid change in solvent polarity when a concentrated stock solution of this compound, typically dissolved in 100% dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium.
Other contributing factors can include:
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High final concentration: Exceeding the solubility limit of this compound in the media.
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Media composition: Interactions with components in the culture medium.
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Temperature: Changes in temperature affecting solubility.
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pH: The pH of the media influencing the charge state and solubility of the compound.
Q3: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is high-purity, anhydrous DMSO.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation of the compound. For short-term storage (days to weeks), 4°C is acceptable.[1]
Q4: What is the maximum recommended final DMSO concentration in my cell culture experiments?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[2] However, sensitivity to DMSO can vary significantly between different cell types. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on your specific cell line.[2][3][4]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
Possible Cause A: Final concentration of this compound is too high.
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Solution: Lower the final working concentration of this compound. If a high concentration is necessary, consider preparing an intermediate dilution in a co-solvent or pre-warmed media before final dilution.
Possible Cause B: Improper mixing technique.
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Solution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the tube. This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.
Possible Cause C: Shock precipitation due to rapid solvent change.
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Solution: Prepare an intermediate dilution of your this compound stock in pre-warmed media. For example, if your final desired concentration is 10 µM, you could prepare a 100 µM intermediate dilution in media from your 10 mM DMSO stock, and then add the appropriate volume of this intermediate solution to your culture plate.
Issue 2: The culture medium becomes cloudy or a precipitate forms over time during incubation.
Possible Cause A: Instability or low solubility of this compound in the culture medium over time.
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Solution: Test the solubility of this compound in your specific cell culture medium at 37°C over the time course of your experiment. It may be necessary to refresh the media with freshly prepared this compound at regular intervals for long-term experiments.
Possible Cause B: Interaction with media components.
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Solution: If your experimental design allows, test the solubility of this compound in different base media (e.g., DMEM, RPMI-1640). Media with different salt or protein concentrations can affect compound solubility. You can also test solubility in a simpler buffer like PBS to see if media components are the primary issue.
Possible Cause C: Temperature fluctuations.
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Solution: Ensure that the incubator maintains a stable temperature. Avoid placing culture plates or flasks in areas with significant temperature variations.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₉N₅O₂ | [1] |
| Molecular Weight | 523.77 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Solid powder | [1] |
Table 2: Recommended Starting Conditions for this compound in Cell Culture
| Parameter | Recommendation | Notes |
| Stock Solution | ||
| Solvent | Anhydrous DMSO | |
| Concentration | 10 mM | |
| Storage | -20°C or -80°C (long-term) | Avoid repeated freeze-thaw cycles. |
| Working Solution | ||
| Final DMSO Concentration | ≤ 0.5% | Test for cell line specific toxicity. |
| Media Temperature | Pre-warm to 37°C before adding this compound | |
| Mixing Technique | Add dropwise while gently vortexing |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the required amount of this compound powder.
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Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.
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Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol allows for the determination of the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
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This compound stock solution (10 mM in 100% DMSO)
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Your specific cell culture medium
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96-well clear-bottom plate
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Plate reader capable of measuring absorbance or nephelometry
Procedure:
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Prepare a serial dilution of this compound in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of your 10 mM this compound stock in 100% DMSO.
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Add cell culture medium to the assay plate: Add 198 µL of your cell culture medium (pre-warmed to 37°C) to each well of a clear-bottom 96-well plate.
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Add this compound dilutions to the assay plate: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
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Include controls:
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Negative Control: 198 µL of medium + 2 µL of 100% DMSO.
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Blank: 200 µL of medium only.
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Incubate: Cover the plate and incubate at 37°C for a time period that reflects your experimental conditions (e.g., 2 hours, 24 hours).
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Measure for precipitation:
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Visual Inspection: Examine the plate under a light microscope for any signs of precipitate.
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Instrumental Analysis: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to measure light scattering. An increase in absorbance or scattering indicates precipitation.
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Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility under these conditions.
Mandatory Visualizations
G9a/GLP Signaling Pathway
Caption: Simplified G9a/GLP signaling pathway leading to transcriptional repression.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation in media.
References
Optimizing UNC0737 concentration for minimal toxicity
Welcome to the technical support center for UNC0737. This guide provides essential information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The primary focus is on understanding its role as a negative control and how to use it effectively in your experiments while being mindful of its toxicological profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe designed as a negative control for UNC0638, a potent and selective inhibitor of the protein lysine methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1] G9a and GLP are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This compound is the N-methyl analog of UNC0638 and is structurally very similar, but it is over 300-fold less potent in biochemical assays against G9a and GLP.[1][2] Its purpose in experiments is to help demonstrate that the observed cellular effects of UNC0638 are due to the specific inhibition of G9a/GLP and not due to off-target effects.
Q2: Why is it important to use a negative control like this compound?
A2: Using a structurally similar but biologically inactive control compound is crucial for validating the specificity of an active chemical probe. By comparing the effects of the active compound (UNC0638) to the inactive one (this compound), researchers can confidently attribute the observed biological responses to the inhibition of the intended target (G9a/GLP). This helps to rule out confounding results from off-target effects or general compound toxicity.
Q3: At what concentration should I use this compound?
A3: this compound should be used at the same concentration range as its active counterpart, UNC0638, to provide a direct comparison. The goal is to show that at a concentration where UNC0638 elicits a significant biological effect (e.g., reduction of H3K9me2 levels), this compound does not. For example, UNC0638 has been shown to be effective in cells at concentrations below 500 nM.[1] Therefore, a similar concentration range would be appropriate for this compound in control experiments.
Q4: What is the known toxicity of this compound?
A4: While designed to be inactive against G9a/GLP, this compound does exhibit cellular toxicity at higher concentrations. In an MTT assay with MDA-MB-231 cells, this compound showed an EC50 for toxicity of approximately 8.7 µM (8,700 nM).[1] Interestingly, this is comparable to the toxicity of the active compound UNC0638 (EC50 ≈ 11 µM), suggesting that the observed cytotoxicity is likely due to off-target effects and not the inhibition of G9a and GLP.[1]
Troubleshooting Guide
Issue 1: I'm observing significant cell death in my cultures treated with this compound.
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Possible Cause: The concentration of this compound you are using may be too high, leading to off-target cytotoxicity.
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Troubleshooting Steps:
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Verify Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.
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Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations to determine the EC50 for toxicity in your specific cell line. This will help you identify a non-toxic working concentration.
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Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still being sufficient for a control experiment.
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Issue 2: this compound is showing an effect on my downstream readout (e.g., gene expression, phenotype).
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Possible Cause: While significantly less potent, this compound is not completely inert and may have weak inhibitory effects at very high concentrations or unforeseen off-target effects.
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Troubleshooting Steps:
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Confirm On-Target Inactivity: Directly measure the levels of H3K9me2 in your cells treated with this compound using an in-cell western or ChIP-qPCR. At effective concentrations of UNC0638, you should see little to no change in H3K9me2 levels with this compound. This compound has a reported cellular IC50 for H3K9me2 reduction of >5,000 nM.[1]
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Lower the Concentration: Use the lowest possible concentration that is still relevant for your control experiment (i.e., matching the effective concentration of UNC0638).
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Investigate Off-Target Effects: The similar molecular profiles of this compound and UNC0638 against non-epigenetic targets can make this compound a suitable negative control. However, if you suspect an off-target effect, you may need to use an orthogonal control, such as siRNA/shRNA knockdown of G9a/GLP, to validate your findings.
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Data Summary
The following table summarizes the key quantitative data for this compound, primarily in comparison to its active analog UNC0638.
| Parameter | This compound (Negative Control) | UNC0638 (Active Probe) | Cell Line | Reference |
| G9a Inhibition (IC50) | 5,000 ± 200 nM | <15 nM | Biochemical Assay | [2][3] |
| GLP Inhibition (IC50) | >10,000 nM | 19 nM | Biochemical Assay | [2][4] |
| Cellular H3K9me2 Reduction (IC50) | >5,000 nM | ~80 nM | MDA-MB-231 | [1] |
| Cytotoxicity (EC50) | 8,700 ± 790 nM | 11,000 ± 710 nM | MDA-MB-231 (MTT Assay) | [1] |
Experimental Protocols
1. Protocol: Determining Cytotoxicity using an MTT Assay
This protocol provides a general framework for assessing cell viability and the cytotoxic potential of this compound.
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Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (EC50).
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Materials:
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Your cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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This compound and UNC0638 (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Plate reader capable of measuring absorbance at 570 nm
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Methodology:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
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Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm.
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Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the EC50 value.
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Visualizations
Caption: Logical relationship between UNC0638, this compound, and their effects.
Caption: Simplified G9a/GLP signaling pathway and point of inhibition.
Caption: Experimental workflow for using this compound as a negative control.
References
How to resolve inconsistent results with UNC0737
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent results when using UNC0737 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a chemical probe designed as a negative control for UNC0638, a potent and selective inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1] this compound is structurally very similar to UNC0638 but has significantly lower potency against G9a and GLP.[1][2] It is used in experiments to help researchers distinguish the on-target effects of G9a/GLP inhibition by UNC0638 from any potential off-target effects or non-specific cellular responses.
Q2: How does this compound differ from its active analog, UNC0638?
This compound is the N-methyl analog of UNC0638. This modification was specifically designed to remove a key hydrogen bond interaction with the aspartate residue Asp1083 in the active site of G9a.[1] This seemingly minor structural change results in a greater than 300-fold decrease in inhibitory activity against G9a and GLP in biochemical assays compared to UNC0638.[1]
Q3: What are the known target and off-target activities of this compound?
This compound is a very weak inhibitor of G9a and GLP, with IC50 values in the micromolar range.[1][2] Like its active counterpart UNC0638, this compound has been profiled against a panel of other epigenetic and non-epigenetic targets. It shows no significant activity against other histone methyltransferases such as SUV39H2, SETD7, SETD8, and PRMT3.[2] However, it does exhibit some binding affinity for certain G protein-coupled receptors (GPCRs), including α1A, α2C, M1, M2, and M4 receptors, with Ki values in the range of 60 to 1,000 nM.[2]
Troubleshooting Guides
Problem 1: I am observing a significant biological effect (e.g., cytotoxicity, changes in gene expression) with this compound at concentrations where it should be inactive. What could be the cause?
If you observe unexpected activity with this compound, it is crucial to investigate the possibility of off-target effects or experimental artifacts. Here is a step-by-step guide to troubleshoot this issue:
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Verify Compound Identity and Purity: Ensure the this compound you are using is of high purity and has not degraded. If possible, verify its identity and purity by analytical methods such as LC-MS or NMR.
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Review Experimental Concentration: Double-check the final concentration of this compound used in your experiment. While it is a weak inhibitor of G9a/GLP, at very high concentrations, it may exhibit off-target activities.
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Consider Off-Target Effects: As noted in the FAQs, this compound has known off-target activity on certain GPCRs.[2] Evaluate if the observed phenotype could be explained by modulation of these receptors in your experimental system.
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Assess Cellular Health: Perform a cell viability assay, such as the MTT assay, to determine if the observed effects are due to general cytotoxicity rather than a specific biological mechanism. Both UNC0638 and this compound have been shown to have lower cellular toxicity compared to older G9a/GLP inhibitors like BIX01294.[2]
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Use an Orthogonal Control: If possible, use another negative control with a different chemical scaffold to see if the observed effect is specific to the quinazoline scaffold of this compound.
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Consult the Literature: Search for publications that have used this compound in a similar experimental context to see if similar off-target effects have been reported.
Problem 2: My results with this compound are variable and not reproducible. What are some common sources of experimental variability?
Inconsistent results can arise from several factors. Consider the following to improve the reproducibility of your experiments:
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Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
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Compound Handling: this compound is typically dissolved in DMSO.[1] Ensure that the DMSO concentration is consistent across all experimental conditions and that the compound is fully dissolved before use. Improper storage can lead to degradation, so store the compound as recommended by the supplier (typically at -20°C for long-term storage).[1]
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Assay Protocol: Strictly adhere to a standardized protocol for your cellular assays. Small variations in incubation times, reagent concentrations, or washing steps can introduce variability.
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Plate Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate may behave differently due to temperature and humidity gradients. It is good practice to not use the outer wells for critical experimental samples.
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Data Analysis: Ensure that your data analysis methods are consistent and appropriate for your assay. For example, in an in-cell western, normalization to cell number is critical.[2]
Quantitative Data
The following tables summarize the reported biochemical and cellular activities of this compound and its active analog UNC0638.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Assay Type |
| UNC0638 | G9a | <15 | SAHH-coupled assay |
| GLP | <15 | SAHH-coupled assay | |
| This compound | G9a | 5,000 ± 200 | SAHH-coupled assay[1][2] |
| GLP | >10,000 | SAHH-coupled assay[1][2] |
Table 2: Cellular Activity and Cytotoxicity (EC50)
| Compound | Cell Line | Assay | EC50 (nM) |
| UNC0638 | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | 80 |
| MDA-MB-231 | MTT (Cytotoxicity) | 11,000 ± 710[2] | |
| This compound | MDA-MB-231 | In-Cell Western (H3K9me2 reduction) | >5,000[2] |
| MDA-MB-231 | MTT (Cytotoxicity) | 8,700 ± 790[2] |
Experimental Protocols
1. In-Cell Western Assay for H3K9me2 Levels
This protocol is adapted from methodologies used to assess the cellular potency of G9a/GLP inhibitors.[2]
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Materials:
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96-well cell culture plates
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UNC0638 and this compound
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4% formaldehyde in PBS
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% non-fat milk or BSA in PBS)
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Primary antibody against H3K9me2
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Fluorescently labeled secondary antibody
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Nuclear stain for normalization (e.g., DRAQ5)
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Plate reader capable of fluorescence detection
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a dose range of UNC0638 and this compound for the desired time (e.g., 48 hours).
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Fix cells with 4% formaldehyde for 15 minutes at room temperature.
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Wash wells three times with PBS.
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Permeabilize cells with permeabilization buffer for 10 minutes.
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Wash wells three times with PBS.
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Block with blocking buffer for 1 hour at room temperature.
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Incubate with primary antibody against H3K9me2 overnight at 4°C.
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Wash wells three times with PBS.
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Incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
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Wash wells three times with PBS.
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Add nuclear stain for cell number normalization.
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Read fluorescence on a compatible plate reader.
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2. MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and cytotoxicity.[2]
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Materials:
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96-well cell culture plates
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UNC0638 and this compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Plate reader capable of absorbance measurements
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat cells with a dose range of UNC0638 and this compound for the desired time (e.g., 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Read absorbance at a wavelength of 570 nm.
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Visualizations
Caption: G9a/GLP Signaling and Inhibition.
Caption: Troubleshooting Workflow for this compound.
References
UNC0737 stability and storage best practices
Welcome to the technical support center for UNC0737. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a chemical compound primarily used as a negative control for its structurally similar and potent counterpart, UNC0638, which is an inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1] Due to a modification in its structure, this compound is substantially less effective at inhibiting G9a and GLP, making it an ideal tool to differentiate between on-target effects of G9a/GLP inhibition and potential off-target effects of the chemical scaffold.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on the duration of storage and whether it is in solid form or in solution.
Data Presentation: Recommended Storage and Handling
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[1] | |
| Stock Solution (in DMSO) | 0 - 4°C | Short-term (days to weeks) | |
| -20°C | Long-term (months) | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid powder in anhydrous DMSO to the desired concentration. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and then make fresh dilutions for your experiments.
Q4: Is this compound susceptible to degradation?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, like many small molecules, it can be susceptible to degradation over time, especially when in solution. Factors that can contribute to degradation include:
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Repeated Freeze-Thaw Cycles: This can introduce moisture and lead to a decrease in the effective concentration of the compound.
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Exposure to Light: Photodegradation can occur, so it is best to store solutions in amber vials or otherwise protected from light.
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Presence of Water: this compound may be susceptible to hydrolysis. Using anhydrous solvents for stock solutions is recommended.
To ensure the integrity of your results, it is best practice to use freshly prepared dilutions from a properly stored stock solution and to periodically check the purity of long-term stored stocks.
Troubleshooting Guides
Problem 1: I'm observing an unexpected biological effect in my cells treated with this compound, even though it's a negative control.
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Possible Cause 1: Off-Target Effects. While this compound is a poor inhibitor of G9a and GLP, it may still interact with other cellular targets, similar to its active analog, UNC0638. These off-target interactions could be responsible for the observed phenotype.
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Troubleshooting Steps:
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Review the literature for known off-target effects of the quinazoline scaffold shared by this compound and UNC0638.
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Use a structurally unrelated G9a/GLP inhibitor and its corresponding negative control, if available, to confirm that the observed effect is specific to the chemical scaffold.
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Perform dose-response experiments with this compound to see if the effect is concentration-dependent.
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Possible Cause 2: Compound Degradation. The observed effect might be due to a degradation product of this compound.
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Troubleshooting Steps:
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Prepare a fresh stock solution of this compound from solid powder.
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Analyze your stock solution for purity using High-Performance Liquid Chromatography (HPLC).
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Problem 2: I am seeing variability in my experimental results when using this compound from the same stock solution over time.
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Possible Cause 1: Instability of Stock Solution. Your this compound stock solution may be degrading due to improper storage or handling.
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Troubleshooting Steps:
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Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
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Ensure your stock solution is stored at -20°C or -80°C and protected from light.
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Perform an HPLC analysis to check the integrity of your stock solution.
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Possible Cause 2: Inaccurate Pipetting of Small Volumes. If you are using a very high concentration stock, the small volumes required for dilutions can be a source of error.
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Troubleshooting Steps:
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Prepare an intermediate dilution of your stock solution to allow for more accurate pipetting of larger volumes.
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Ensure your micropipettes are properly calibrated.
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Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of a this compound stock solution over time.
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Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Initial Analysis (Time 0):
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Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with an appropriate mobile phase.
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Inject the sample into an HPLC system equipped with a C18 column and a UV detector.
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Develop a gradient elution method to resolve the this compound peak from any potential impurities or degradation products.
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Record the peak area and retention time of the this compound peak. This will serve as your baseline.
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Storage Conditions: Store aliquots of the stock solution under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
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Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot from each storage condition.
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HPLC Analysis: Analyze the aged aliquots using the same HPLC method as in step 2.
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Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.
Mandatory Visualizations
Caption: G9a/GLP signaling pathway and points of inhibition.
Caption: Workflow for assessing this compound stability.
References
Potential artifacts of using UNC0737 in experiments
Welcome to the technical support center for UNC0737. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in their experiments and to provide guidance on potential artifacts and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound in an experiment?
A1: this compound is designed as a negative control for its structurally similar and potent analog, UNC0638, which is a selective inhibitor of the G9a and GLP methyltransferases.[1][2] Due to a specific modification—the methylation of a secondary amine—this compound is substantially less potent against G9a and GLP, with over a 300-fold loss of activity compared to UNC0638.[1][2] Its purpose is to help researchers distinguish between cellular effects caused by the inhibition of G9a/GLP and those arising from off-target interactions of the chemical scaffold.
Q2: I am observing a biological effect after treating my cells with this compound. Does this invalidate my results with UNC0638?
A2: Not necessarily. Observing an effect with this compound, when used at the same concentration as its active counterpart UNC0638, suggests that this effect is likely independent of G9a and GLP inhibition. Both this compound and UNC0638 share a similar chemical structure and have been shown to have comparable cellular toxicity profiles.[1] This indicates that any observed toxicity or other effects from this compound are likely due to off-target interactions.[1] Therefore, if both compounds produce the same phenotype, it is crucial to consider that this may be an off-target effect.
Q3: What are the known off-target effects of the UNC0638/UNC0737 scaffold?
A3: While UNC0638 is highly selective for G9a and GLP over other methyltransferases, both it and this compound have shown activity against a panel of non-epigenetic targets, including certain GPCRs (α1A, α2C, M1, M2, and M4 receptors) in the nanomolar to low micromolar range.[1] Neither compound showed significant activity against a panel of 24 kinases.[1] The similar off-target profile makes this compound a valuable tool for identifying these scaffold-dependent effects.[1]
Q4: At what concentration should I use this compound in my experiments?
A4: this compound should be used at the same concentration(s) as its active counterpart, UNC0638. This allows for a direct comparison and helps to control for any concentration-dependent off-target effects or issues with compound solubility.
Q5: Why is this compound so much less potent than UNC0638 against G9a?
A5: The design of this compound involved methylating the secondary amino group at the 4-position of the quinazoline ring present in UNC0638.[1][2] This modification was specifically intended to eliminate a critical hydrogen bond interaction with the aspartate residue Asp1083 in the active site of G9a.[1][2] The loss of this interaction dramatically reduces the binding affinity and inhibitory potency of this compound.[1]
Data Summary: Potency and Toxicity
The following table summarizes the key quantitative data for this compound and its active analog UNC0638, facilitating a direct comparison of their biochemical potency and cellular effects.
| Compound | Target | IC50 (nM) | Cellular H3K9me2 IC50 (nM) | Cellular Toxicity EC50 (nM) |
| UNC0638 | G9a | <15 | 81 ± 9 | 11,000 ± 710 |
| UNC0638 | GLP | ~25 (est.) | 81 ± 9 | 11,000 ± 710 |
| This compound | G9a | 5,000 ± 200 | >5,000 | 8,700 ± 790 |
| This compound | GLP | >10,000 | >5,000 | 8,700 ± 790 |
| BIX01294 | G9a/GLP | ~1,900 / ~3,800 | 500 ± 43 | 2,700 ± 76 |
Data compiled from referenced sources.[1][2]
Key Experimental Protocols
In-Cell Western Assay for H3K9 Dimethylation
This protocol is used to assess the cellular potency of inhibitors by measuring the levels of histone H3 lysine 9 dimethylation (H3K9me2).
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose range of UNC0638 and this compound for a specified period (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% formaldehyde in PBS for 20 minutes.
-
Wash wells three times with 0.1% Triton X-100 in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody against H3K9me2.
-
Secondary Antibody Incubation:
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody and a cell-number normalization dye (e.g., DRAQ5) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the intensity of the H3K9me2 signal and normalize it to the cell number signal. Data can then be used to generate dose-response curves and calculate IC50 values.[1]
-
MTT Assay for Cellular Toxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with a serial dilution of this compound and UNC0638 for a designated time (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results to determine the EC50 value for each compound.[1]
Visual Guides
G9a/GLP Signaling Pathway
Caption: Simplified pathway of H3K9 methylation by the G9a/GLP complex and points of inhibition.
Experimental Workflow: Using a Probe and Control
Caption: Logical workflow for using a chemical probe (UNC0638) and its negative control (this compound).
Troubleshooting Unexpected this compound Activity
Caption: Decision tree for troubleshooting unexpected biological activity observed with this compound.
References
Technical Support Center: Optimizing G9a/GLP Assays with UNC0737
Welcome to the technical support center for optimizing assays involving the G9a/GLP chemical probe UNC0638 and its negative control, UNC0737. This guide provides troubleshooting advice and detailed protocols to help researchers ensure the specificity of their results and improve the overall signal-to-noise ratio of their experiments.
The primary goal when using this compound is not to enhance its signal, but to use it as a benchmark for off-target or non-specific effects. An ideal experiment shows a strong biological effect with the active probe (e.g., UNC0638) and a minimal effect with the negative control this compound at the same concentration. This confirms that the observed activity is due to the specific inhibition of the target, thereby achieving a high signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its activity so low in my assay?
This compound is the N-methyl analog of UNC0638, a potent inhibitor of the histone methyltransferases G9a and GLP. This compound was specifically designed to be a negative control by eliminating a key hydrogen bond interaction with the target enzyme.[1][2] This makes it over 300-fold less potent than UNC0638 in biochemical assays.[2] If you are observing a very low signal or effect from this compound, this is the expected result and indicates that your assay is likely performing correctly and is specific for G9a/GLP inhibition.
Q2: How do I determine the correct concentration of this compound to use?
The fundamental rule for a negative control is to use it at the exact same concentrations as its active counterpart, UNC0638. This ensures a direct comparison and allows you to attribute any differences in effect to the on-target activity of UNC0638. Using a different concentration invalidates the control.
Q3: I'm seeing a significant biological effect with both the active probe (UNC0638) and the negative control (this compound). How do I troubleshoot this?
This result suggests that the observed effect may not be due to G9a/GLP inhibition, but rather from an off-target effect of the chemical scaffold, an assay artifact, or cytotoxicity.[3][4] Both UNC0638 and this compound have similar cellular toxicity profiles, so if the concentrations used are too high, the observed signal could be due to general toxicity rather than target-specific inhibition.[2]
Use the following workflow to diagnose the issue:
Caption: Troubleshooting workflow for unexpected activity of this compound.
Q4: My results are inconsistent between experiments. What are common handling and storage issues with this compound?
To ensure reproducibility, proper handling is critical.
-
Solubility: this compound is soluble in DMSO.[1] Prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stocks in a dry, dark environment. For short-term storage (days to weeks), 4°C is acceptable. For long-term storage (months to years), -20°C is required.[1]
-
Working Dilutions: When preparing working dilutions, ensure the final concentration of DMSO is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically <0.5%).
Data & Protocols
Quantitative Data Summary
For effective experimental design, understanding the potency differences and recommended concentration ranges is crucial.
Table 1: Biochemical Potency of UNC0638 vs. This compound
| Compound | Target | IC50 (nM) | Potency Fold-Difference |
|---|---|---|---|
| UNC0638 | G9a | <15 | >300x |
| This compound | G9a | ~5,000 | Baseline |
| UNC0638 | GLP | ~20 | >500x |
| This compound | GLP | >10,000 | Baseline |
Data compiled from published studies.[1][2]
Table 2: Interpreting Experimental Outcomes
| UNC0638 Result | This compound Result | Interpretation | Signal-to-Noise |
|---|---|---|---|
| High Signal | Low/No Signal | Ideal Result. Effect is on-target. | High |
| High Signal | High Signal | Problem. Likely off-target effect or artifact. | Low |
| Low/No Signal | Low/No Signal | Problem. Assay may not be sensitive, or G9a/GLP is not involved in the pathway. | Poor |
Detailed Experimental Protocol
Protocol: Validating G9a/GLP Inhibition in a Cellular Assay by Western Blot
This protocol provides a framework for measuring the reduction of histone H3 lysine 9 dimethylation (H3K9me2), a direct downstream marker of G9a/GLP activity.
Caption: Experimental workflow for a cellular validation assay.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., MDA-MB-231) at a density that will keep them in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock of UNC0638 and this compound in DMSO. On the day of treatment, perform serial dilutions in pre-warmed complete culture medium to achieve the final desired concentrations. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Aspirate the old medium and replace it with the medium containing the vehicle, UNC0638, or this compound. A typical starting concentration for cellular assays is between 250 nM and 500 nM.[2]
-
Incubation: Incubate the cells for 48 to 96 hours. The reduction of H3K9me2 is a slow process due to the long half-life of the histone mark, so longer incubation times often yield a better signal window.[2]
-
Cell Lysis: Wash cells with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for the Western Blot.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for H3K9me2.
-
Incubate with a primary antibody for a loading control, such as total Histone H3 or β-actin.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the signal-to-noise ratio by dividing the signal from the UNC0638-treated sample (after subtracting the this compound signal) by the standard deviation of the vehicle control.
-
A successful experiment will show a significant decrease in the H3K9me2/Total H3 ratio in the UNC0638 lane, with little to no change in the this compound lane compared to the vehicle control.
-
Signaling Pathway Context
The diagram below illustrates the intended mechanism of action for UNC0638 and the non-action of this compound, providing a clear visual of why a differential effect is expected.
References
- 1. medkoo.com [medkoo.com]
- 2. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
UNC0737 degradation and how to prevent it
Welcome to the technical support center for UNC0737. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. For short-term storage, it can be kept at 4°C for up to two weeks. When dissolved in DMSO, stock solutions are stable for up to 6 months at -80°C or for 2 weeks at 4°C.[1] To prevent degradation, it is crucial to store the compound in a dry, dark place.[2]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO.[2] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a quinazoline core can be susceptible to photodegradation.[3] Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can this compound degrade in acidic or basic solutions?
A4: The quinazoline ring system is generally stable in cold, dilute acidic or alkaline solutions. However, exposure to boiling temperatures in either acidic or basic conditions can lead to the destruction of the quinazoline structure.[4] It is advisable to maintain a neutral pH for your experimental solutions where possible.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively documented, based on its quinazoline structure, potential degradation routes include hydrolysis, oxidation, and photodegradation. Hydrolysis can lead to the opening of the pyrimidine ring, while oxidation may target the electron-rich nitrogen atoms and other susceptible sites on the molecule.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity of this compound in assays. | Compound degradation due to improper storage or handling. | - Ensure this compound has been stored according to the recommended conditions (see FAQ A1).- Prepare fresh stock solutions in high-quality, anhydrous DMSO.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Protect solutions from light during preparation and use. |
| - Verify the final concentration of this compound in your assay. | ||
| Precipitation of this compound in aqueous buffer. | Poor aqueous solubility. | - Increase the percentage of DMSO in the final assay buffer (ensure it is compatible with your experimental system).- Prepare the final dilution of this compound in the aqueous buffer just before use.- Vortex the solution thoroughly during dilution. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Degradation of this compound. | - Review the handling and storage procedures for any deviations.- Analyze a freshly prepared sample as a control.- Consider potential degradation pathways (hydrolysis, oxidation, photodegradation) and adjust experimental conditions accordingly (e.g., use of antioxidants, protection from light, pH control). |
| Contamination of solvents or reagents. | - Use high-purity, LC-MS grade solvents and fresh reagents. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| Powder | 4°C | Up to 2 weeks |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | 4°C | Up to 2 weeks |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -80°C.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways. The conditions may need to be optimized for this compound.
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Add 1N HCl to the test solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the test solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 105°C for 24 hours.
-
Photodegradation: Expose the this compound solution to a UV light source (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (this compound solution stored under normal conditions), by a stability-indicating HPLC method (see Protocol 3).
Protocol 3: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be adapted to assess the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the parent compound from any degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 2) to a suitable concentration with the mobile phase.
-
Analysis: Inject the samples and the control. Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound based on its quinazoline core.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study - Taylor & Francis Group - Figshare [tandf.figshare.com]
Cell line specific responses to UNC0737
Welcome to the technical support center for UNC0737. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a chemical probe that serves as a negative control for UNC0638, a potent and selective inhibitor of the protein lysine methyltransferases G9a (also known as EHMT2 or KMT1C) and GLP (also known as EHMT1 or KMT1D).[1][2] this compound is structurally very similar to UNC0638 but is significantly less potent, making it an ideal tool to differentiate between on-target effects of G9a/GLP inhibition and potential off-target effects of the chemical scaffold.[1]
Q2: What is the mechanism of action of G9a and GLP methyltransferases?
A2: G9a and GLP are key enzymes that catalyze the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1] They often form a heterodimer to carry out their function.[1][3] Beyond histones, G9a and GLP can also methylate non-histone proteins, influencing various cellular processes such as DNA replication and repair.[3] G9a is often overexpressed in various cancers, making it a target for cancer therapy.[1]
Q3: How does this compound differ from UNC0638 in terms of potency?
A3: this compound was intentionally designed to be a much weaker inhibitor of G9a and GLP compared to UNC0638. It is over 300-fold less potent than UNC0638 in biochemical assays.[1][2] This significant difference in potency is crucial for its function as a negative control.
Q4: Can this compound be used to study the biological roles of G9a and GLP independently?
A4: EHMT1 (GLP) and EHMT2 (G9a) have distinct roles in cellular processes like DNA replication and repair.[3] However, this compound, being a general negative control for G9a/GLP inhibition, is not suited for dissecting the individual functions of EHMT1 and EHMT2. More targeted approaches, such as genetic knockdowns, would be necessary to delineate their separate roles.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity with this compound at concentrations where I don't expect to see any effect.
-
Question: Why is this compound showing toxicity, and how can I mitigate this?
-
Answer: While this compound is considerably less toxic than older G9a/GLP inhibitors like BIX01294, it can still exhibit cellular toxicity at high concentrations, which is likely independent of G9a/GLP inhibition.[1] The toxicity of this compound is reported to be similar to that of UNC0638, suggesting that the observed cell death may be due to off-target effects of the chemical structure itself.[1]
-
Recommendation: Always perform a dose-response curve to determine the EC50 for toxicity in your specific cell line. Use this compound at concentrations well below its toxic threshold and at the same concentrations as UNC0638 for valid comparisons.
-
Issue 2: I am not seeing a clear difference in the cellular phenotype between UNC0638 and this compound treatment.
-
Question: Why are both the active inhibitor and the negative control producing a similar biological outcome?
-
Answer: This could indicate several possibilities:
-
The observed phenotype is due to an off-target effect of the chemical scaffold shared by both UNC0638 and this compound.[4]
-
The concentration of UNC0638 used is too high, leading to off-target toxicity that masks the on-target effects.
-
The experimental endpoint is not sensitive to G9a/GLP inhibition in your specific cell line.
-
Recommendation:
-
Lower the concentration of both compounds.
-
Ensure your experimental readout is a known downstream consequence of G9a/GLP inhibition (e.g., reduction in global H3K9me2 levels).
-
Consider using an alternative negative control or a structurally unrelated G9a/GLP inhibitor to confirm the phenotype.
-
-
Issue 3: How long should I treat my cells with this compound?
-
Question: What is the optimal treatment duration for observing differential effects with UNC0638?
-
Answer: The effects of G9a/GLP inhibition on histone methylation are time-dependent. It has been shown that a gradual decrease in H3K9me2 levels occurs over several days of treatment with UNC0638.[1]
-
Recommendation: A time-course experiment is recommended. For histone methylation studies, treatment durations of 48 to 96 hours are common.[1] For other cellular assays, the optimal time will depend on the specific biological question.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds against G9a and GLP
| Compound | Target | IC50 (nM) |
| This compound | G9a | 5,000 ± 200 |
| GLP | > 10,000 | |
| UNC0638 | G9a | < 15 |
| GLP | 19 | |
| BIX01294 | G9a | - |
| GLP | - |
Data compiled from multiple sources.[2][5][6]
Table 2: Cellular Activity and Toxicity of this compound and Related Compounds in MDA-MB-231 cells
| Compound | Cellular H3K9me2 IC50 (nM) | Cytotoxicity EC50 (nM) |
| This compound | > 5,000 | 8,700 ± 790 |
| UNC0638 | ~80 | 11,000 ± 710 |
| BIX01294 | ~700 | 2,700 ± 76 |
Data from an in-cell western assay and MTT assay.[1]
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, UNC0638, and a positive control for toxicity. Add the compounds to the respective wells and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.
2. In-Cell Western Assay for H3K9me2 Levels
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and UNC0638 as described above for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Normalization: For cell number normalization, stain with a nucleic acid dye (e.g., DRAQ5).
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity. Normalize the H3K9me2 signal to the cell number stain.
Visualizations
Caption: G9a/GLP signaling and points of inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
Validation & Comparative
A Head-to-Head Comparison of UNC0638 and UNC0737 in G9a Methyltransferase Assays
For researchers in epigenetics and drug discovery, the selection of appropriate chemical probes is paramount for elucidating the biological functions of histone methyltransferases like G9a. This guide provides a comprehensive comparison of UNC0638, a potent G9a inhibitor, and its closely related analog, UNC0737, which serves as a crucial negative control. Below, we present a detailed analysis of their performance in various G9a assays, supported by experimental data and detailed protocols.
Executive Summary
UNC0638 is a highly potent and selective inhibitor of the histone methyltransferase G9a and the G9a-like protein (GLP). In stark contrast, its N-methyl analog, this compound, demonstrates significantly weaker inhibitory activity, rendering it an ideal negative control for in vitro and cellular assays. This substantial difference in potency, despite their structural similarity, underscores the specific interactions required for effective G9a inhibition and highlights the importance of using appropriate controls to validate experimental findings.
Data Presentation: Quantitative Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for UNC0638 and this compound against G9a and other relevant enzymes, as determined by various biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| UNC0638 | G9a | SAHH-coupled assay | < 15 | [1] |
| GLP | SAHH-coupled assay | 19 ± 1 | [1] | |
| G9a | In-cell Western (H3K9me2) | 81 ± 9 | ||
| This compound | G9a | SAHH-coupled assay | 5,000 ± 200 | [1] |
| GLP | SAHH-coupled assay | > 10,000 | [1] | |
| G9a | In-cell Western (H3K9me2) | > 5,000 |
The data clearly illustrates that UNC0638 is over 300-fold more potent than this compound in biochemical assays targeting G9a.[1] This marked difference in activity is also observed in cellular assays measuring the dimethylation of histone H3 at lysine 9 (H3K9me2), a key downstream target of G9a.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate UNC0638 and this compound are provided below. These protocols are essential for researchers looking to replicate or build upon these findings.
S-Adenosyl-L-Homocysteine Hydrolase (SAHH)-Coupled Assay
This biochemical assay continuously monitors the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methyltransferase reaction.
Principle: G9a utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate its substrate (e.g., a histone H3 peptide). This reaction produces SAH. SAHH then hydrolyzes SAH to homocysteine and adenosine. The generated homocysteine is detected by a fluorescent probe, and the increase in fluorescence is proportional to G9a activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing G9a enzyme, a biotinylated histone H3 (1-21) peptide substrate, SAM, and SAHH enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of UNC0638 or this compound (typically in DMSO, with a final DMSO concentration not exceeding 1%) to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the fluorescent probe that reacts with homocysteine. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In-Cell Western Assay for H3K9 Dimethylation
This cell-based assay quantifies the levels of a specific protein modification (H3K9me2) within cells grown in a multi-well plate format.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of UNC0638 or this compound for a designated period (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with an infrared-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Normalization: To normalize for cell number, a fluorescent DNA dye (e.g., DRAQ5) can be added.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and normalize it to the cell number signal.
-
Data Analysis: Determine the IC50 value by plotting the normalized H3K9me2 levels against the inhibitor concentration.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay provides a sensitive and high-throughput method for detecting G9a activity.
Principle: A biotinylated histone H3 peptide substrate is captured by streptavidin-coated Donor beads. An antibody specific for the dimethylated H3K9 product is conjugated to Acceptor beads. When the substrate is methylated by G9a, the Donor and Acceptor beads are brought into close proximity. Upon excitation, the Donor beads release singlet oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal.
Protocol:
-
Enzyme Reaction: In a 384-well plate, incubate recombinant G9a enzyme with a biotinylated H3 (1-21) peptide substrate and SAM in an appropriate assay buffer. Include varying concentrations of UNC0638 or this compound.
-
Reaction Termination and Bead Addition: Stop the reaction by adding a solution containing AlphaLISA® Acceptor beads conjugated to an anti-H3K9me2 antibody.
-
Donor Bead Addition: Add Streptavidin-coated AlphaScreen® Donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an EnVision® or a similar plate reader capable of AlphaScreen® detection.
-
Data Analysis: Calculate IC50 values from the dose-response curves.
Mandatory Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: G9a signaling pathway leading to gene silencing and its role in cancer.
Caption: Experimental workflow for comparing UNC0638 and this compound in G9a assays.
Caption: Logical comparison of UNC0638 and this compound as G9a inhibitors.
Conclusion
The experimental data unequivocally demonstrate that UNC0638 is a potent inhibitor of G9a, while this compound is a significantly less active compound, making it an excellent negative control. The use of such paired compounds is critical for robust experimental design, allowing researchers to distinguish between on-target effects of G9a/GLP inhibition and potential off-target or non-specific effects. This guide provides the necessary data and protocols to empower researchers to effectively utilize these chemical tools in their studies of G9a-mediated biological processes.
References
Validating Experimental Results: A Guide to Using UNC0638 as a Control
For researchers in drug development and related scientific fields, rigorous validation of experimental findings is paramount. The use of well-characterized chemical probes as controls is a cornerstone of robust experimental design. This guide provides a comprehensive comparison of UNC0638, a potent and selective dual inhibitor of the histone methyltransferases G9a and GLP, with other common alternatives, supported by experimental data and detailed protocols.
Introduction to UNC0638
UNC0638 is a widely used chemical probe for studying the biological roles of G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). These enzymes are responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[1][2][3] By inhibiting G9a and GLP, UNC0638 allows for the investigation of the downstream effects of reduced H3K9me2 levels on gene expression and cellular phenotypes.
Comparative Performance of G9a/GLP Inhibitors
The selection of an appropriate inhibitor is critical for obtaining reliable and interpretable results. The following table summarizes the in vitro and cellular potency of UNC0638 in comparison to other commonly used G9a/GLP inhibitors, BIX-01294 and UNC0642.
| Inhibitor | Target(s) | In Vitro IC50 (G9a) | In Vitro IC50 (GLP) | Cellular IC50 (H3K9me2 reduction) | Key Characteristics |
| UNC0638 | G9a/GLP | <15 nM[2][4][5][6] | 19 nM[2][4][5][6] | 81 ± 9 nM (MDA-MB-231 cells)[7] | Potent, selective, good for in vitro and cell-based assays. Poor pharmacokinetic properties limit in vivo use.[7][8] |
| BIX-01294 | G9a/GLP | 2.7 µM[2] | Weakly inhibits GLP[2] | 500 ± 43 nM (MDA-MB-231 cells)[7] | First-generation inhibitor, less potent and selective than UNC0638.[7] |
| UNC0642 | G9a/GLP | <2.5 nM[2] | <2.5 nM[2] | MNA lines: 15 µM; non-MNA lines: 32 µM (Neuroblastoma cells)[9] | High potency and selectivity, with improved pharmacokinetic properties suitable for in vivo studies.[8][10] |
Experimental Protocols
To ensure the reproducibility and validity of experimental results, detailed methodologies are essential. The following are protocols for key experiments frequently performed using UNC0638.
Western Blotting for H3K9me2 Levels
This protocol describes the detection of changes in global H3K9me2 levels in cells treated with UNC0638.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of UNC0638 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C. Use an antibody against a loading control (e.g., total Histone H3 or GAPDH) for normalization.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy
This protocol outlines the procedure to determine the enrichment of H3K9me2 at specific gene promoters following UNC0638 treatment.
-
Cell Treatment and Cross-linking: Treat cells with UNC0638 or a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me2 or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.
Visualizing the G9a/GLP Signaling Pathway
The following diagrams illustrate the mechanism of action of UNC0638 and the experimental workflow for its validation.
Caption: Mechanism of UNC0638 action on the G9a/GLP signaling pathway.
Caption: Workflow for validating experimental results with UNC0638.
References
- 1. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
UNC0737: Validating the Specificity of the G9a/GLP Inhibitor UNC0638
In the realm of epigenetic research, the development of potent and selective chemical probes is paramount for dissecting the biological roles of specific enzymes. UNC0638 has emerged as a widely used inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1).[1][2][3] To ensure that the cellular effects observed with UNC0638 are indeed a consequence of G9a/GLP inhibition and not off-target activities, a closely related but biologically inactive control compound is essential. For this purpose, UNC0737 was developed as a negative control, providing a tool to confirm the on-target specificity of UNC0638.[4][5]
This compound is the N-methyl analog of UNC0638.[4] This subtle structural modification, the methylation of a secondary amine in the quinazoline ring, is designed to disrupt a critical hydrogen bond interaction with the aspartate residue (Asp1083) in the active site of G9a.[4][5] This disruption results in a dramatic loss of inhibitory potency against G9a and GLP, making this compound an ideal negative control.[4][5] The high structural similarity between the two molecules ensures that they have comparable physicochemical properties and likely similar off-target profiles, thus isolating the effects of G9a/GLP inhibition.[4]
Comparative Activity of UNC0638 and this compound
The following tables summarize the key quantitative data comparing the biochemical and cellular activities of UNC0638 and its negative control, this compound.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Reference |
| UNC0638 | <15 | 19 | [1][2] |
| This compound | 5,000 ± 200 | >10,000 | [4][5] |
| Table 1: Biochemical potency of UNC0638 and this compound against G9a and GLP histone methyltransferases. |
| Compound | Cellular H3K9me2 IC50 (nM) in MDA-MB-231 cells | Cellular Toxicity EC50 (nM) in MDA-MB-231 cells | Reference |
| UNC0638 | 81 | 11,000 ± 710 | [1][4] |
| This compound | >10,000 | 8,700 ± 790 | [4] |
| Table 2: Cellular activity and toxicity of UNC0638 and this compound. |
Logical Workflow for Specificity Confirmation
The use of this compound alongside UNC0638 in cellular assays is a critical step in validating that the observed phenotype is a direct result of G9a/GLP inhibition. The logical workflow for this confirmation is depicted below.
This compound Specificity Control Workflow
Signaling Pathway Context
G9a and GLP are key enzymes that catalyze the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[3] By inhibiting G9a and GLP, UNC0638 leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced genes.[1][3][4] this compound, being inactive against G9a/GLP, should not elicit these effects.
G9a/GLP Inhibition by UNC0638
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (SAHH-Coupled Assay)
This assay quantitatively measures the activity of G9a and GLP in the presence of inhibitors. The production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction, is coupled to the activity of SAH hydrolase (SAHH), which generates homocysteine. The homocysteine is then detected using a fluorescent probe.
Methodology:
-
Prepare assay mixtures in a 25 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 2 mM MgCl2, and 0.01% Triton X-100.
-
Add 5 µM SAHH and 0.3 U/ml of adenosine deaminase to the buffer.
-
Incorporate 25 µM S-adenosylmethionine (SAM) as the methyl donor and 15 µM of a fluorescent probe that reacts with free thiols (e.g., ThioGlo-1).
-
Dispense the enzyme (e.g., 25 nM G9a or 100 nM GLP) and varying concentrations of UNC0638 or this compound into the assay plate.
-
After a 2-minute pre-incubation, initiate the reaction by adding a histone H3-derived peptide substrate.
-
Monitor the increase in fluorescence over time, which is proportional to the HMT activity.
-
Calculate IC50 values by plotting the enzyme activity against the inhibitor concentration.
Cellular H3K9me2 In-Cell Western Assay
This assay quantifies the levels of H3K9 dimethylation within cells following treatment with inhibitors.
Methodology:
-
Seed cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of UNC0638 or this compound for 48 hours.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the cells and incubate with an infrared dye-conjugated secondary antibody for 1 hour.
-
For normalization, counterstain the cells with a DNA stain (e.g., DRAQ5) to quantify cell number.
-
Image the plate using an infrared imaging system.
-
Quantify the H3K9me2 signal and normalize it to the DNA stain signal.
-
Determine the IC50 value for the reduction of cellular H3K9me2 levels.[4]
Cell Viability (MTT) Assay
This assay assesses the toxicity of the compounds by measuring the metabolic activity of the cells.
Methodology:
-
Seed cells in a 96-well plate and treat with various concentrations of UNC0638 or this compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the EC50 for toxicity.[4]
References
A Comparative Guide to UNC0737 and Other G9a/GLP Inhibitors for Preclinical Research
In the landscape of epigenetic research, the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) have emerged as critical regulators of gene expression, primarily through the methylation of histone H3 at lysine 9 (H3K9). Dysregulation of G9a/GLP activity is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This guide provides a side-by-side comparison of UNC0737, a widely used negative control, with other prominent G9a/GLP inhibitors—UNC0638, BIX-01294, and A-366—to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison of G9a/GLP Inhibitors
The following table summarizes the key quantitative data for this compound and its counterparts, highlighting their biochemical potency, cellular activity, and cytotoxicity.
| Compound | Target(s) | Biochemical IC50 (G9a) | Biochemical IC50 (GLP) | Cellular H3K9me2 Reduction IC50 (MDA-MB-231 cells) | Cytotoxicity EC50 (MDA-MB-231 cells, MTT Assay) |
| This compound | G9a/GLP (Negative Control) | 5,000 ± 200 nM[1] | >10,000 nM[1] | >5,000 nM[1] | 8,700 ± 790 nM[1] |
| UNC0638 | G9a/GLP | <15 nM[1] | 19 ± 1 nM[1] | 81 ± 9 nM[1] | 11,000 ± 710 nM[1] |
| BIX-01294 | G9a/GLP | 1.7 µM - 2.7 µM[2][3][4] | 0.7 µM - 0.9 µM[4][5][6] | 500 ± 43 nM[1] | 2,700 ± 76 nM[1] |
| A-366 | G9a/GLP | 3.3 nM[3][7][8] | 38 nM[3][7] | ~300 nM (PC-3 cells)[7] | Less cytotoxic than other G9a/GLP inhibitors[9] |
This compound serves as an ideal negative control for UNC0638 due to its structural similarity but dramatically reduced potency—over 300-fold less active in biochemical assays.[1] This allows researchers to distinguish between on-target effects of G9a/GLP inhibition and potential off-target effects of the chemical scaffold.
UNC0638 is a potent and selective dual inhibitor of G9a and GLP with excellent cellular activity and a favorable therapeutic window, exhibiting low toxicity at concentrations effective for inhibiting H3K9me2.[1][10]
BIX-01294 , one of the first-generation G9a/GLP inhibitors, is less potent and more toxic to cells compared to newer compounds like UNC0638.[1][2]
A-366 is another highly potent and selective G9a/GLP inhibitor with a distinct chemical scaffold.[7][8] It demonstrates significant cellular activity in reducing H3K9me2 levels and has been reported to have less cytotoxic effects compared to other inhibitors.[9][11]
G9a/GLP Signaling Pathway
G9a and GLP primarily function as a heterodimer to catalyze the mono- and di-methylation of H3K9. This methylation mark serves as a docking site for transcriptional repressors, leading to chromatin compaction and gene silencing. The inhibition of G9a/GLP reverses this process, leading to a more open chromatin state and the potential for gene re-expression.
Caption: G9a/GLP Signaling Pathway and Inhibition.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for evaluating and comparing G9a/GLP inhibitors involves a series of in vitro and cell-based assays to determine potency, cellular efficacy, and toxicity.
Caption: Experimental Workflow for G9a/GLP Inhibitors.
Experimental Protocols
SAHH-coupled Biochemical Assay for G9a/GLP Inhibition
This assay measures the activity of G9a/GLP by detecting the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.
Materials:
-
Recombinant G9a or GLP enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine hydrolase (SAHH)
-
Adenosine deaminase (ADA)
-
This compound and other test inhibitors
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2, 0.01% Tween-20)
Procedure:
-
Prepare a reaction mixture containing assay buffer, SAHH, and ADA.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Add the G9a or GLP enzyme and incubate for a short period.
-
Initiate the reaction by adding the H3 peptide substrate and SAM.
-
Monitor the decrease in fluorescence resulting from the conversion of SAH to adenine, which is then deaminated by ADA.
-
Calculate IC50 values from the dose-response curves.
In-Cell Western (ICW) Assay for Cellular H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of H3K9me2 within cells after treatment with inhibitors.
Materials:
-
MDA-MB-231 cells (or other suitable cell line)
-
96-well plates
-
This compound and other test inhibitors
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: fluorescently-labeled (e.g., IRDye)
-
DNA stain for normalization (e.g., DRAQ5)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitors (e.g., this compound) for 48 hours.
-
Fix the cells with formaldehyde for 15 minutes.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Stain the nuclei with DRAQ5 for normalization of cell number.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for H3K9me2 and normalize to the DNA stain intensity.
-
Calculate cellular IC50 values from the dose-response curves.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a range of concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the EC50 values, representing the concentration of inhibitor that reduces cell viability by 50%.[12]
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. BIX 01294 | G9a/GLP | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 9. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the G9a/GLP Histone Methyltransferase Inhibitor UNC0737 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UNC0737, a widely used negative control, with its potent counterparts, UNC0638 and BIX01294. This analysis is supported by experimental data to inform compound selection in studies targeting the G9a/GLP signaling pathway.
This compound is a critical tool for researchers studying the roles of the histone methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, or EHMT1). It serves as a negative control for its close structural analog, UNC0638, a potent inhibitor of both enzymes.[1] The key distinction between these two molecules is a single N-methylation on the quinazoline core of this compound, which dramatically reduces its inhibitory activity.[1][2] This guide presents a comparative analysis of this compound, UNC0638, and the earlier-generation inhibitor BIX01294, focusing on their biochemical and cellular activities.
Comparative Analysis of Inhibitor Potency and Cellular Effects
The following tables summarize the key quantitative data for this compound and its more active comparators, UNC0638 and BIX01294.
Biochemical Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | G9a | 5,000 ± 200 |
| GLP | > 10,000 | |
| UNC0638 | G9a | < 15 |
| GLP | 19 ± 1 | |
| BIX01294 | G9a | 1,900 |
| GLP | 700 |
Data compiled from multiple sources.[2][3][4][5][6][7]
Cellular Activity and Cytotoxicity
| Compound | Assay | Cell Line | IC50 / EC50 (nM) |
| This compound | H3K9me2 Reduction | MDA-MB-231 | > 5,000 |
| Cytotoxicity (MTT) | MDA-MB-231 | 8,700 ± 790 | |
| UNC0638 | H3K9me2 Reduction | MDA-MB-231 | 81 ± 9 |
| Cytotoxicity (MTT) | MDA-MB-231 | 11,000 ± 710 | |
| BIX01294 | H3K9me2 Reduction | MDA-MB-231 | 500 ± 43 |
| Cytotoxicity (MTT) | MDA-MB-231 | 2,700 ± 76 |
Data compiled from multiple sources.[1][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the G9a/GLP signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: G9a/GLP Signaling Pathway and Points of Inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BIX-01294 | G9a/GLP抑制剂 | MCE [medchemexpress.cn]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BIX 01294 | GLP histone lysine methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
UNC0737: A Precisely Designed Negative Control to Validate G9a/GLP Inhibition
In the landscape of epigenetic research, the development of highly specific chemical probes is paramount to accurately dissecting the roles of individual enzymes. The histone methyltransferases G9a (EHMT2) and GLP (EHMT1) are key regulators of gene expression, primarily through the mono- and dimethylation of histone H3 on lysine 9 (H3K9me1/2). UNC0638 has emerged as a potent and selective inhibitor of G9a and GLP, enabling detailed studies of their biological functions. To ensure that the observed cellular and organismal effects of UNC0638 are indeed due to the inhibition of G9a/GLP, a structurally similar but biologically inactive control molecule is essential. UNC0737 was designed for this purpose, serving as a critical tool to demonstrate the on-target specificity of G9a/GLP inhibition.
Structural Design and Mechanism of Inactivity
This compound is the N-methyl analog of UNC0638.[1] This seemingly minor modification—the addition of a methyl group to the secondary amine at the 4-position of the quinazoline ring—is the key to its dramatically reduced potency.[1] X-ray crystallography of G9a in complex with UNC0638 revealed that the secondary amine forms a crucial hydrogen bond with the aspartate residue Asp1083 in the G9a active site.[1] The N-methylation in this compound sterically prevents this hydrogen bond from forming, leading to a greater than 300-fold decrease in its inhibitory activity against both G9a and GLP in biochemical assays.[1][2]
Comparative Analysis of G9a/GLP Inhibition
The stark difference in potency between this compound and other G9a/GLP inhibitors is evident in both biochemical and cellular assays. This compound consistently demonstrates significantly higher half-maximal inhibitory concentrations (IC50), indicating its poor inhibitory capacity.
Biochemical Potency
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified G9a and GLP. The data below highlights the dramatic loss of potency for this compound compared to active inhibitors like UNC0638 and BIX01294.
| Compound | G9a IC50 (nM) | GLP IC50 (nM) |
| This compound | 5,000 ± 200 | >10,000 |
| UNC0638 | <15 | <15 |
| BIX01294 | 2,700 | Not specified |
Data sourced from multiple studies.[1][3][4]
Cellular Potency
In-cell western assays measure the levels of H3K9me2, the product of G9a/GLP activity, within cells. This provides a more physiologically relevant measure of inhibitor efficacy. This compound shows very poor cellular potency, further establishing its role as a negative control.
| Compound | Cellular H3K9me2 IC50 (nM) in MDA-MB-231 cells |
| This compound | >5,000 |
| UNC0638 | 81 ± 9 |
| BIX01294 | 500 ± 43 |
Data from a 48-hour exposure in MDA-MB-231 cells.[1]
Selectivity Profile: Distinguishing On-Target from Off-Target Effects
A critical characteristic of a good negative control is that it shares a similar off-target profile with its active counterpart. This ensures that any observed biological differences can be confidently attributed to the inhibition of the intended target. This compound and UNC0638 have been profiled against a broad range of other epigenetic and non-epigenetic targets and found to have very similar selectivity profiles, with the key exception of their potency against G9a and GLP.[1]
Both this compound and UNC0638 were found to be inactive against other histone methyltransferases such as SUV39H2, SETD7, SETD8, and PRMT3.[1] They also showed similar low to modest activity against a panel of kinases and G protein-coupled receptors.[1] This parallel selectivity makes this compound an excellent tool for differentiating G9a/GLP-specific effects from any potential off-target activities of UNC0638.
Cellular Toxicity: Separating Function from General Cytotoxicity
Importantly, this compound exhibits cellular toxicity similar to that of UNC0638, despite its lack of G9a/GLP inhibitory activity.[1] This suggests that the observed cellular toxicity of UNC0638 at high concentrations is likely due to off-target effects unrelated to G9a/GLP inhibition.[1] This provides a crucial baseline for determining the therapeutic window of active G9a/GLP inhibitors.
| Compound | Cellular Toxicity EC50 (nM) in MDA-MB-231 cells (MTT Assay) |
| This compound | 8,700 ± 790 |
| UNC0638 | 11,000 ± 710 |
| BIX01294 | 2,700 ± 76 |
Data from an MTT assay.[1]
Experimental Protocols
SAHH-Coupled Biochemical Assay
This assay measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, which is then hydrolyzed by SAH hydrolase (SAHH). The reaction consumes NADH, leading to a decrease in fluorescence that is proportional to the methyltransferase activity.
-
Reaction Mixture: Prepare a reaction mixture containing the G9a or GLP enzyme, a peptide substrate (e.g., the first 21 amino acids of histone H3), and the test compound (e.g., this compound or UNC0638) in assay buffer.
-
Initiation: Start the reaction by adding the cofactor S-adenosyl-L-methionine (SAM).
-
Detection: Monitor the decrease in NADH fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response curves to a standard sigmoidal model.
In-Cell Western Assay for H3K9me2 Levels
This immunofluorescence-based assay quantifies the levels of a specific protein modification within cells cultured in a multi-well plate format.
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) in 96-well plates and treat with a dilution series of the test compounds for a specified duration (e.g., 48 hours).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for H3K9me2, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DRAQ5) is used for normalization.
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the fluorescence intensity of the H3K9me2 signal, normalized to the nuclear stain intensity.
-
Data Analysis: Plot the normalized fluorescence intensity against the compound concentration to determine the cellular IC50 values.
Conclusion
This compound serves as an indispensable tool for researchers studying the biology of G9a and GLP. Its structural similarity to the potent inhibitor UNC0638, combined with its profound lack of on-target activity, provides a rigorous method for confirming that the cellular and physiological effects observed with active inhibitors are a direct consequence of G9a/GLP inhibition. The use of such well-characterized negative controls is a cornerstone of robust chemical biology and drug discovery, ensuring the accurate interpretation of experimental results.
References
A Comparative Analysis of UNC0638 and UNC0737: Phenotypic and Mechanistic Differences in Cellular Treatment
UNC0638 is a potent and selective chemical probe that inhibits the activity of two closely related histone methyltransferases, G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1)[1][2][3][4][5]. These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression[2][4][5][6]. In contrast, UNC0737 was specifically designed as a negative control for UNC0638[1][7]. Its structural similarity to UNC0638 is high, but a key modification—the methylation of a secondary amine in the quinazoline core—eliminates a critical hydrogen bond interaction with the target enzymes, drastically reducing its inhibitory potency[1][7]. This guide provides a detailed comparison of the phenotypic and mechanistic differences observed upon cellular treatment with these two compounds, supported by experimental data.
Quantitative Comparison of UNC0638 and this compound
The following table summarizes the key quantitative differences in the biochemical and cellular activities of UNC0638 and this compound.
| Parameter | UNC0638 | This compound | Fold Difference | Cell Line(s) | Reference(s) |
| G9a IC50 (biochemical) | <15 nM | 5,000 ± 200 nM | >333x | - | [1][7][8] |
| GLP IC50 (biochemical) | 19 nM | >10,000 nM | >526x | - | [1][7][8] |
| H3K9me2 Reduction IC50 (cellular) | 81 ± 9 nM | >5,000 nM | >61x | MDA-MB-231 | [1] |
| Cellular Toxicity EC50 (MTT assay) | 11,000 ± 710 nM | 8,700 ± 790 nM | ~1.3x | MDA-MB-231 | [1] |
| Clonogenicity Reduction | Marked reduction | Minimal effect | Cell-type dependent | MCF7 | [1][2] |
Phenotypic Differences in Cellular Models
Treatment of various cell lines with UNC0638 leads to a significant reduction in global H3K9me2 levels, a hallmark of G9a/GLP inhibition[1][2][4]. This epigenetic alteration results in the reactivation of G9a-silenced genes and can lead to distinct phenotypic outcomes depending on the cellular context[1][2].
In MCF7 breast cancer cells, which have functional p53, UNC0638 treatment markedly reduces clonogenicity, indicating a strong anti-proliferative effect[1][2]. Conversely, in MDA-MB-231 breast cancer cells, which lack functional p53, the effect on clonogenicity is much less pronounced, suggesting that the phenotypic response to G9a/GLP inhibition can be influenced by the p53 status of the cell[1]. Furthermore, UNC0638 has been shown to suppress invasion and migration in triple-negative breast cancer cells by modulating the epithelial-mesenchymal transition (EMT)[9]. In mouse embryonic stem cells, UNC0638 treatment leads to the reactivation of G9a-silenced genes without inducing differentiation[1][2].
In stark contrast, this compound, due to its poor inhibitory activity against G9a and GLP, does not significantly reduce global H3K9me2 levels in cells and consequently does not elicit the same phenotypic responses as UNC0638[1]. The cellular toxicity of this compound is, however, comparable to that of UNC0638, suggesting that the observed toxicity at high concentrations is likely due to off-target effects unrelated to G9a/GLP inhibition[1]. This makes this compound an ideal negative control to distinguish on-target G9a/GLP-mediated effects from off-target effects.
Mechanism of Action and Signaling Pathways
The differential effects of UNC0638 and this compound stem from their distinct interactions with G9a and GLP. UNC0638 binds to the substrate-binding pocket of these enzymes, preventing them from methylating H3K9[1]. This leads to a decrease in H3K9me2 levels at the promoters of G9a/GLP target genes, resulting in their transcriptional reactivation.
Caption: G9a/GLP-mediated H3K9 dimethylation and its inhibition by UNC0638.
Experimental Protocols
A key experiment to differentiate the cellular effects of UNC0638 and this compound is the in-cell western assay to quantify H3K9me2 levels.
In-Cell Western for H3K9me2 Quantification
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. Treat the cells with a concentration range of UNC0638 or this compound for 48 hours.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against H3K9me2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with a fluorescently labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature in the dark.
-
Normalization: For cell number normalization, incubate the cells with a DNA stain (e.g., DRAQ5) for 30 minutes.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., Odyssey). Quantify the fluorescence intensity for both the H3K9me2 signal and the DNA stain. Normalize the H3K9me2 signal to the DNA stain signal to determine the relative H3K9me2 levels.
Caption: Workflow for quantifying cellular H3K9me2 levels via In-Cell Western.
Clonogenicity Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well of a 6-well plate).
-
Treatment: Treat the cells with various concentrations of UNC0638 or this compound.
-
Incubation: Incubate the cells for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Conclusion
The stark contrast in the biochemical and cellular activities of UNC0638 and this compound underscores the importance of using appropriate negative controls in chemical biology. UNC0638 serves as a potent tool to probe the biological functions of G9a and GLP, leading to significant phenotypic changes such as reduced H3K9me2 levels and decreased clonogenicity in a cell-type-specific manner. This compound, being largely inactive against these targets, is invaluable for confirming that the observed effects of UNC0638 are indeed due to the inhibition of G9a and GLP. This pair of compounds provides a robust system for researchers to investigate the epigenetic regulation mediated by these important histone methyltransferases.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells | ID: zk51vr13q | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating G9a/GLP Methyltransferase Inhibition: A Comparative Guide to the Use of UNC0737 as a Negative Control
For researchers, scientists, and drug development professionals investigating the roles of G9a and GLP methyltransferases, the use of precise chemical probes and appropriate controls is paramount to generating robust and interpretable data. This guide provides a comprehensive analysis of UNC0737, a critical negative control for the potent G9a/GLP inhibitor, UNC0638, offering a direct comparison of their activities and detailed protocols for their use in key cellular assays.
This compound was strategically designed as a close structural analog of UNC0638, a widely used inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). The key distinction lies in a single methylation on the secondary amine of the quinazoline scaffold in this compound. This seemingly minor modification dramatically reduces its inhibitory activity by over 300-fold against both G9a and GLP, making it an ideal tool to differentiate on-target effects of G9a/GLP inhibition from potential off-target activities of the active compound, UNC0638.[1]
Comparative Analysis of this compound and UNC0638
To facilitate a clear understanding of their differential activities, the following tables summarize the key quantitative data for this compound and its active counterpart, UNC0638.
Table 1: In Vitro Inhibitory Activity against G9a and GLP
| Compound | G9a IC50 (nM) | GLP IC50 (nM) |
| UNC0638 | <15 | ~19 |
| This compound | 5,000 ± 200 | >10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in biochemical assays.[1][2]
Table 2: Cellular Activity and Cytotoxicity
| Compound | Cellular H3K9me2 Inhibition IC50 (nM) (MDA-MB-231 cells) | Cellular Toxicity EC50 (nM) (MTT Assay) |
| UNC0638 | ~50 | 11,000 ± 710 |
| This compound | >5,000 | 8,700 ± 790 |
| BIX01294 (Another G9a/GLP inhibitor) | ~300 | 2,700 ± 76 |
Cellular IC50 for H3K9me2 inhibition reflects the compound's potency within a cellular context. EC50 for cellular toxicity indicates the concentration at which the compound causes a 50% reduction in cell viability.[1]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: G9a/GLP signaling pathway and points of intervention.
Caption: A typical experimental workflow using this compound as a negative control.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and proper implementation of this compound as a negative control.
In-Cell Western Assay for H3K9 Dimethylation
This assay quantifies the levels of histone H3 lysine 9 dimethylation (H3K9me2) within cells following treatment with inhibitors.
Materials:
-
MDA-MB-231 cells (or other cell line of interest)
-
96-well plates
-
UNC0638 and this compound (dissolved in DMSO)
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: IRDye-conjugated secondary antibody
-
DNA stain (e.g., DRAQ5)
-
Microplate reader with infrared imaging capabilities
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of UNC0638, this compound, or vehicle (DMSO) for the desired time (e.g., 48 hours).
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1 hour.
-
Incubate with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the wells three times with PBS containing 0.1% Tween 20 (PBST).
-
Incubate with the IRDye-conjugated secondary antibody and the DNA stain for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBST.
-
Image the plate using an infrared imaging system to detect both the H3K9me2 signal and the DNA stain signal.
-
Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol allows for the analysis of H3K9me2 levels at specific genomic loci.
Materials:
-
Cells treated with UNC0638, this compound, or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K9me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Treat cells as described for the in-cell western assay.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with the anti-H3K9me2 antibody overnight at 4°C. Reserve a small amount of chromatin as input control.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers for target genes and negative control regions.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds.
Materials:
-
Cells in a 96-well plate
-
UNC0638 and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with a range of concentrations of UNC0638 and this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 values.[1]
References
Decoding Specificity: A Guide to UNC0737 for Ruling Out Non-Specific Compound Effects
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a chemical probe is paramount. This guide provides a comprehensive comparison of UNC0737, a crucial negative control for the potent G9a/GLP methyltransferase inhibitor UNC0638, against other methods for validating specific compound effects.
In the realm of epigenetic research, small molecule inhibitors are indispensable tools for dissecting the roles of specific enzymes. However, a persistent challenge lies in distinguishing the desired on-target effects from non-specific or off-target interactions that can lead to misleading interpretations. This compound was specifically designed to address this issue for studies involving UNC0638, a widely used inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). This guide will delve into the comparative performance of this compound, provide detailed experimental protocols for its use, and explore alternative methodologies such as the use of other inhibitors and modern genetic techniques.
The Critical Role of a Negative Control: this compound vs. UNC0638
This compound is a close structural analog of UNC0638, differing by a single methyl group. This seemingly minor modification dramatically reduces its inhibitory activity against G9a and GLP, making it an ideal negative control. The rationale is that any cellular phenotype observed with UNC0638 but not with this compound at similar concentrations is likely due to the specific inhibition of G9a and GLP, whereas effects observed with both compounds may be attributable to off-target activities or the shared chemical scaffold.
Comparative Activity and Selectivity
| Compound | G9a IC₅₀ | GLP IC₅₀ | Cellular H3K9me2 IC₅₀ (MDA-MB-231 cells) | Cellular Toxicity EC₅₀ (MDA-MB-231 cells) |
| UNC0638 | <15 nM[1] | 19 nM[2] | ~80 nM[3] | 11,000 ± 710 nM[3] |
| This compound | 5,000 ± 200 nM | >10,000 nM | >5,000 nM[3] | 8,700 ± 790 nM[3] |
| BIX01294 | 2.7 µM[4] | Weakly inhibits | ~500 nM[3] | 2,700 ± 76 nM[3] |
As the data indicates, this compound is over 300-fold less potent than UNC0638 in biochemical assays against G9a.[3] Crucially, both UNC0638 and this compound exhibit similar profiles against a panel of other epigenetic and non-epigenetic targets, reinforcing this compound's role as a specific negative control.[3]
Experimental Protocols for Validating On-Target Effects
To rigorously assess the specificity of UNC0638 using this compound, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.
Experiment 1: Western Blot Analysis of Histone H3 Lysine 9 Dimethylation (H3K9me2)
This experiment directly measures the on-target effect of G9a/GLP inhibition in cells.
Workflow:
Caption: Workflow for H3K9me2 Western Blot Analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of UNC0638 (e.g., 50 nM, 100 nM, 250 nM, 500 nM), a high concentration of this compound (e.g., 5 µM), and a vehicle control (DMSO) for 48 hours.[3]
-
-
Histone Extraction:
-
Harvest cells and perform acid extraction of histones or use a commercial kit for nuclear protein extraction.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K9me2 and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in H3K9me2 levels should be observed in UNC0638-treated cells, while this compound-treated cells should show no significant change compared to the DMSO control.
Experiment 2: Clonogenic Assay for Cell Proliferation
This assay assesses the long-term impact of G9a/GLP inhibition on cell survival and proliferation.
Workflow:
Caption: Workflow for Clonogenic Assay.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of a cancer cell line known to be sensitive to G9a/GLP inhibition (e.g., MCF7).[5]
-
Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing UNC0638 (e.g., 100 nM, 250 nM, 500 nM), this compound (e.g., 5 µM), or DMSO.
-
Replenish the media with the respective treatments every 3-4 days.
-
-
Colony Staining and Quantification:
-
After 10-14 days, when visible colonies have formed, wash the plates with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).[6]
-
Expected Outcome: UNC0638 should lead to a dose-dependent reduction in the number and/or size of colonies, indicating an on-target anti-proliferative effect. This compound should not significantly affect colony formation compared to the vehicle control.
Alternative Approaches for Target Validation
While the use of a well-characterized negative control like this compound is a robust method, other techniques can provide complementary or alternative evidence for on-target activity.
Alternative Inhibitor: BIX01294
BIX01294 is another G9a/GLP inhibitor, but it exhibits a significantly lower therapeutic window compared to UNC0638, with cellular toxicity observed at concentrations close to its effective dose for H3K9me2 reduction.[3] Comparing the phenotypic effects of UNC0638 and BIX01294 can be informative. If both compounds induce a similar phenotype at concentrations where they both inhibit G9a/GLP, it strengthens the evidence for on-target action. However, discrepancies in their effects, especially at concentrations where BIX01294 is known to be toxic, might point to off-target effects of BIX01294.
Genetic Approach: CRISPR-Cas9 Mediated Knockout
The gold standard for validating the target of a small molecule inhibitor is to demonstrate that the genetic removal of the target protein phenocopies the effect of the inhibitor and renders the cells insensitive to the compound.
Workflow for Target Validation using CRISPR-Cas9:
Caption: CRISPR-Cas9 Workflow for Target Validation.
Protocol Outline:
-
Generate G9a/GLP Knockout Cell Lines:
-
Design and validate guide RNAs (gRNAs) targeting the exons of the genes encoding G9a (EHMT2) and GLP (EHMT1).
-
Co-transfect the target cell line with plasmids expressing Cas9 and the gRNAs.
-
Select single-cell clones and screen for successful knockout by Western blotting for G9a and GLP protein and by sequencing the targeted genomic loci.
-
-
Phenotypic Comparison:
-
Compare the phenotype of the knockout cells to the wild-type cells. For example, assess if the knockout cells exhibit reduced proliferation, similar to the effect of UNC0638 treatment.
-
-
Inhibitor Sensitivity Testing:
-
Treat both wild-type and G9a/GLP knockout cells with a range of UNC0638 concentrations.
-
Measure a relevant endpoint, such as cell viability using an MTT assay or changes in H3K9me2 levels.
-
Expected Outcome: The G9a/GLP knockout cells should be resistant to the effects of UNC0638, demonstrating that the compound's activity is dependent on the presence of its targets.
Conclusion
This compound is an invaluable tool for researchers using UNC0638 to study the functions of G9a and GLP. By serving as a structurally similar but inactive control, it allows for the confident attribution of observed cellular effects to the on-target inhibition of these methyltransferases. The experimental protocols outlined in this guide provide a framework for rigorously validating the specificity of UNC0638. Furthermore, the comparison with alternative inhibitors like BIX01294 and the orthogonal genetic approach of CRISPR-Cas9 knockout offers a multi-faceted strategy to ensure the reliability and accuracy of research findings in the complex field of epigenetic drug discovery.
References
- 1. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accellerate.me [accellerate.me]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling UNC0737
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of UNC0737, a negative control for the G9a/GLP inhibitor UNC0638. While this compound is shipped as a non-hazardous chemical, adherence to proper laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of the compound.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal plans.
Immediate Safety Precautions: A Quick Reference
| Hazard | Recommended Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off with soap and plenty of water. |
| Inhalation | Move person into fresh air. |
| Ingestion | Rinse mouth with water. |
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following recommendations are based on general laboratory safety standards and information available for its analogue, UNC0638. It is imperative to handle this compound with care and in accordance with your institution's safety guidelines.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, Butyl, or PVC gloves are suitable for incidental contact. |
| Eye Protection | Safety glasses | Must be worn at all times when handling the compound. |
| Body Protection | Laboratory coat | Standard lab coat to protect from potential splashes. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the compound's stability.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. This compound is shipped at ambient temperature as a non-hazardous chemical.[1] For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage, 4°C is acceptable.
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | Months to years |
| Short-term | 4°C | Days to weeks |
Handling and Preparation of Solutions
All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Experimental Protocol for Solution Preparation:
-
Pre-weighing: Ensure all necessary equipment, including a calibrated scale, spatula, and weighing paper, are clean and readily available.
-
Weighing: Tare the balance with the weighing paper. Carefully weigh the desired amount of this compound solid.
-
Dissolving: this compound is soluble in DMSO. Prepare a stock solution by dissolving the weighed solid in the appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.24 mg of this compound (Molecular Weight: 523.75 g/mol ) in 1 mL of DMSO.
-
Storage of Stock Solution: Store the stock solution at -20°C for long-term use.
Disposal Plan
All waste materials, including empty vials, contaminated gloves, and weighing paper, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is recommended to collect all this compound waste in a designated and clearly labeled hazardous waste container.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
This guide is intended to provide essential safety and logistical information for handling this compound. Always consult your institution's specific safety protocols and exercise caution when working with any chemical compound.
References
Retrosynthesis Analysis
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